2-Chlorothiazole-5-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H2ClNS2 |
|---|---|
Molecular Weight |
151.6 g/mol |
IUPAC Name |
2-chloro-1,3-thiazole-5-thiol |
InChI |
InChI=1S/C3H2ClNS2/c4-3-5-1-2(6)7-3/h1,6H |
InChI Key |
CXTQLEQOXOJPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorothiazole-5-thiol: Properties, Structure, and Inferred Characteristics
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical properties and structure of 2-Chlorothiazole-5-thiol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a combination of known information for closely related analogues and inferred properties based on established chemical principles. This guide aims to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
The fundamental structure of this compound consists of a five-membered thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. A chlorine atom is substituted at the 2-position, and a thiol (-SH) group is at the 5-position.
| Identifier | Value |
| IUPAC Name | 2-chloro-1,3-thiazole-5-thiol |
| Molecular Formula | C₃H₂ClNS₂ |
| SMILES | C1=C(SC(=N1)Cl)S |
| InChI | InChI=1S/C3H2ClNS2/c4-3-5-1-2(7)6-3/h1,7H |
| InChIKey | (Not available) |
Physicochemical Properties (Inferred and from Analogues)
| Property | 2-Chlorothiazole[1][2] | 2-Chlorothiazole-5-carboxylic acid[3] | This compound (Inferred) |
| Molecular Weight | 119.57 g/mol [1] | 163.58 g/mol [3] | ~151.63 g/mol |
| Melting Point | 85 °C[2] | 164.8-165.0 °C | Likely a solid at room temperature with a melting point between that of the two analogues. |
| Boiling Point | 145 °C[2] | 370.2 °C at 760 mmHg | Expected to have a boiling point higher than 2-chlorothiazole due to the thiol group's ability to form hydrogen bonds. |
| Solubility | Soluble in ether[2] | (Not specified) | Expected to be soluble in polar organic solvents. |
| Physical Form | Clear liquid[2] | Solid | Likely a solid. |
Synthesis and Reactivity
A definitive, published experimental protocol for the synthesis of this compound was not identified. However, a plausible synthetic route can be proposed based on established thiazole chemistry.
Proposed Synthetic Pathway
A potential method for the synthesis of this compound could involve the diazotization of 2-amino-5-chlorothiazole, followed by a Sandmeyer-type reaction with a sulfur nucleophile.
Caption: Proposed synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dictated by the electrophilic nature of the chlorinated thiazole ring and the nucleophilic character of the thiol group.
-
Thiol Group Reactivity : The thiol group is expected to be acidic and can be deprotonated to form a thiolate. This thiolate would be a potent nucleophile, readily participating in alkylation, acylation, and Michael addition reactions. It is also susceptible to oxidation, which can lead to the formation of disulfides.
-
Thiazole Ring Reactivity : The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions depending on the nucleophile. The reactivity of halogens on the thiazole ring is known to be position-dependent. For instance, with some nucleophiles, the reactivity order is 5-chloro > 2-chloro > 4-chloro, while for others it is 2-chloro > 4-chloro > 5-chloro[2].
Logical Relationship of this compound and its Analogues
The following diagram illustrates the structural and potential synthetic relationships between this compound and its more documented analogues.
Caption: Relationship between this compound and its analogues.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for related compounds such as 2-Chloro-5-(chloromethyl)thiazole, caution should be exercised. Related compounds are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage[4][5]. It is reasonable to assume that this compound may exhibit similar hazardous properties. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are strongly recommended when handling this or any related chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
While direct experimental data on this compound is scarce, this guide provides a comprehensive overview based on the known properties of its close chemical analogues. The inferred properties and proposed synthetic pathway offer a solid foundation for researchers interested in exploring the chemistry and potential applications of this compound. Further experimental investigation is necessary to fully elucidate its chemical behavior and biological activity.
References
- 1. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]
- 3. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Chlorothiazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chlorothiazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis method in reviewed literature, this document details the most viable multi-step approaches, focusing on the preparation of key precursors and their subsequent conversion to the target molecule. This guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding of the synthetic processes involved.
Introduction
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its unique combination of a reactive thiol group and a chlorinated thiazole ring makes it a versatile intermediate for introducing this specific heterocycle into larger molecular scaffolds. The following sections outline the most practical synthetic routes to this compound, starting from readily available precursors.
Primary Synthesis Pathway: From 2-Chloro-5-chloromethylthiazole
The most well-documented and practical approach to the synthesis of this compound proceeds through the key intermediate, 2-chloro-5-chloromethylthiazole. This pathway can be divided into two main stages:
-
Stage 1: Synthesis of 2-Chloro-5-chloromethylthiazole.
-
Stage 2: Conversion of 2-Chloro-5-chloromethylthiazole to this compound.
Stage 1: Synthesis of 2-Chloro-5-chloromethylthiazole
There are several reported methods for the synthesis of 2-chloro-5-chloromethylthiazole. The choice of method may depend on the availability of starting materials and desired scale. A common and effective method involves the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by chlorination.
Reaction Scheme:
A Technical Guide to the Spectroscopic Characterization of 2-Chlorothiazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 2-Chlorothiazole-5-thiol. As a unique molecular entity, direct experimental data is not yet widely available. Therefore, this document serves as a predictive resource, compiling expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds, primarily 2-Chlorothiazole and various thiazole-thiol derivatives. This guide also outlines the fundamental experimental protocols for obtaining such spectra, offering a comprehensive framework for researchers engaged in the synthesis and characterization of new chemical entities.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from available data for 2-Chlorothiazole and general principles of spectroscopy, considering the electronic effects of the chloro and thiol substituents on the thiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single signal for the proton on the thiazole ring and a signal for the thiol proton. The chemical shift of the thiazole proton will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating/withdrawing nature of the thiol group. The thiol proton signal is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
| Predicted ¹H NMR Data for this compound | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-4 | 7.2 - 7.6 |
| -SH | 3.0 - 5.0 (broad) |
Data for 2-Chlorothiazole shows signals at δ 7.50 (d, J=4.0 Hz, 1H) and 7.15 (d, J=4.0 Hz, 1H) for the two ring protons. The introduction of a thiol group at the 5-position will result in a single proton at the 4-position, with an expected chemical shift in a similar range.[1]
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the three carbon atoms in the thiazole ring will be influenced by the attached chloro and thiol groups.
| Predicted ¹³C NMR Data for this compound | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 115 - 125 |
| C-5 | 135 - 145 |
Reference data for 2-Chlorothiazole is available, though specific peak assignments were not provided in the initial search results.[2]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Predicted IR Data for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| S-H stretch | 2550 - 2600 (weak) |
| C=N stretch (thiazole ring) | 1550 - 1650 |
| C-S stretch (thiazole ring) | 600 - 800 |
| C-Cl stretch | 700 - 800 |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| Predicted Mass Spectrometry Data for this compound | |
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | ~151 (for ³⁵Cl), ~153 (for ³⁷Cl) |
| [M-Cl]⁺ | ~116 |
| [M-SH]⁺ | ~118 |
The molecular weight of 2-Chlorothiazole is 119.57 g/mol .[2] The addition of a thiol group (SH) increases the molecular weight to approximately 151.58 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.
-
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is introduced into a vacuum chamber where it is vaporized and ionized.
-
The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
References
An In-depth Technical Guide on the Potential Biological Activity of 2-Chlorothiazole-5-thiol
Disclaimer: Publicly available scientific literature contains limited direct experimental data on the biological activity of 2-Chlorothiazole-5-thiol. This guide, therefore, provides an in-depth analysis of its potential biological activity based on its chemical structure, the known reactivity of its functional groups, and data from structurally related compounds. The experimental protocols and signaling pathways described herein are presented as exemplary approaches for investigating the bioactivity of this molecule.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a thiol group at the 5-position. While this molecule is utilized as a building block in synthetic chemistry, its intrinsic biological activities have not been extensively characterized. However, the presence of a reactive thiol group and an electrophilic chloro-substituted thiazole ring suggests that this compound may exhibit biological effects, potentially through covalent interactions with biomolecules.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound. It will cover a hypothesized mechanism of action, detailed experimental protocols for its investigation, and a discussion of a potential signaling pathway it may modulate.
Chemical Properties and a Hypothesized Mechanism of Action
The thiol group (-SH) is a potent nucleophile and can readily react with electrophiles. In a biological context, the most relevant targets for such reactions are the cysteine residues in proteins. The sulfur atom in cysteine's side chain can be covalently modified by reactive molecules. The chloro-substituted thiazole ring in this compound may enhance the reactivity of the thiol group or the ring itself could be susceptible to nucleophilic attack.
A plausible mechanism of action for this compound is the covalent modification of protein cysteine residues. This can occur through a thiol-disulfide exchange reaction or by the thiazole ring acting as an electrophile. Such modifications can alter the protein's structure and function, leading to a biological response.
Figure 1: Proposed covalent modification of a protein cysteine residue by this compound.
Quantitative Data on Related Thiazole Derivatives
While no specific quantitative biological data for this compound has been found, the following table summarizes the activities of some related thiazole derivatives to provide a contextual understanding of the potential potency of this class of compounds.
| Compound Class | Biological Target/Assay | IC50/EC50 | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative activity against K563 leukemia cells | Comparable to dasatinib | [1] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative activity against MCF-7 and HT-29 cells | 20.2 µM and 21.6 µM, respectively | [1] |
| 3-Chloro-5-Substituted-1,2,4-Thiadiazoles | Inhibition of human histone deacetylase 8 (HDAC8) | 0.1 - 0.3 µM | [2] |
| Benzothiazole-2-thiol derivatives | Anticancer activity against various human cancer cell lines (e.g., SKRB-3, SW620, A549, HepG2) | nM to low µM range | [3] |
Experimental Protocols
The following are detailed, exemplary protocols that can be used to investigate the potential biological activity of this compound.
This assay quantifies the reactivity of this compound with a model thiol compound, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
This compound
-
DTNB (Ellman's Reagent)
-
L-cysteine (as a standard)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.4, containing 1 mM EDTA
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.
-
Prepare a series of L-cysteine standards in Reaction Buffer (e.g., 0, 10, 25, 50, 75, 100 µM).
-
-
Assay:
-
In a 96-well plate, add 50 µL of the DTNB solution to each well.
-
Add 50 µL of the L-cysteine standards or various concentrations of this compound (e.g., 0-100 µM, diluted in Reaction Buffer) to the wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM cysteine) from all readings.
-
Create a standard curve by plotting the absorbance of the L-cysteine standards against their concentrations.
-
Determine the concentration of reacted thiol for each concentration of this compound by interpolating from the standard curve. This will provide a measure of its thiol reactivity.[1][4][5]
-
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
A human cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Figure 2: General workflow for the MTT cytotoxicity assay.
Potential Modulation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[9] Keap1 (Kelch-like ECH-associated protein 1) is a cysteine-rich protein that targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for degradation under basal conditions. Thiol-reactive compounds can covalently modify specific cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.
Given its potential thiol reactivity, this compound could act as an activator of the Nrf2 pathway. This is a hypothetical but plausible signaling pathway that could be investigated.
Figure 3: Hypothetical modulation of the Keap1-Nrf2 pathway by this compound.
Several methods can be used to determine if this compound activates the Keap1-Nrf2 pathway:
-
Reporter Gene Assay: Utilize a cell line that expresses a luciferase or other reporter gene under the control of an Antioxidant Response Element (ARE) promoter. Treatment with an Nrf2 activator will lead to an increase in reporter gene expression.[9]
-
Western Blotting: Treat cells with this compound and measure the levels of Nrf2 in nuclear and cytoplasmic fractions. Nrf2 activation will result in increased nuclear accumulation. Also, the expression of Nrf2 target genes (e.g., NQO1, HO-1) can be measured.
-
Keap1-Nrf2 Interaction Assay: In vitro assays, such as fluorescence polarization or ELISA-based assays, can be used to directly measure the ability of this compound to disrupt the interaction between Keap1 and Nrf2.[3][10]
Conclusion
While direct evidence for the biological activity of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests a potential for biological activity, likely mediated through covalent modification of protein thiols. This technical guide has provided a framework for the rational investigation of this molecule's properties. The proposed mechanism of action, detailed experimental protocols, and the hypothetical modulation of the Keap1-Nrf2 pathway offer a starting point for researchers interested in elucidating the biological and therapeutic potential of this compound and related compounds. Further experimental investigation is warranted to validate these hypotheses and to fully characterize the biological profile of this intriguing molecule.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Thiol Group on the Chlorothiazole Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical reactivity of the thiol group when attached to a chlorothiazole ring. Understanding the unique properties of this moiety is crucial for its application in medicinal chemistry and drug development, where both the thiazole scaffold and the thiol functional group play significant roles.
Introduction: The Significance of Thiazole and Thiol Moieties
The thiazole ring is a prominent heterocyclic scaffold found in a wide array of pharmaceuticals, valued for its diverse biological activities.[1] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms contribute to its ability to engage in various interactions with biological targets. The thiol group (-SH), on the other hand, is a versatile functional group known for its nucleophilicity and its role in biological redox processes.[2] In drug design, thiols can act as pharmacophores, form covalent bonds with protein targets, or serve as synthetic handles for further molecular elaboration. The combination of a chlorothiazole ring with a thiol group creates a unique chemical entity with reactivity modulated by the electronic interplay between these components.
Electronic Properties of the Chlorothiazole-Thiol System
The reactivity of the thiol group is intrinsically linked to the electronic environment imposed by the chlorothiazole ring. The thiazole ring itself exhibits a distinct electron distribution, with the C2 position being the most electron-deficient.[1] The nitrogen atom acts as a weak base, while the sulfur atom can participate in extended pi-conjugation.
The addition of a chlorine atom, an electron-withdrawing group, further decreases the electron density of the thiazole ring through an inductive effect. This electronic pull has a direct impact on the attached thiol group. It is anticipated that the electron-withdrawing nature of the chlorothiazole ring will increase the acidity of the thiol proton, making it more readily deprotonated to form the corresponding thiolate anion. This enhanced acidity can be a critical factor in its biological activity and reaction kinetics.
Key Chemical Reactions of the Chlorothiazole Thiol Group
The thiol group on the chlorothiazole ring can undergo a variety of chemical transformations, with its reactivity being a balance between the inherent properties of thiols and the electronic influence of the heterocyclic ring.
Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles.[2][3] The thiolate anion of a chlorothiazole thiol is expected to readily participate in nucleophilic substitution reactions, such as alkylation. The electron-withdrawing chlorothiazole ring, while increasing the acidity of the thiol, may slightly diminish the nucleophilicity of the neutral thiol. However, upon deprotonation, the resulting thiolate will be a potent nucleophile.
Table 1: Representative Alkylation Reactions of a Generic Thiol
| Electrophile | Product Type | General Reaction Conditions |
| Alkyl Halide (e.g., CH₃I) | Thioether | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetone) |
| Epoxide | β-Hydroxy Thioether | Base catalysis, Protic or aprotic solvent |
| α,β-Unsaturated Carbonyl | Michael Adduct | Base catalysis, Protic solvent |
Experimental Protocol: General Procedure for Alkylation of a Chlorothiazole Thiol
-
Deprotonation: To a solution of the chlorothiazole thiol (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide), a base (1.1 equivalents, e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the thiolate.
-
Alkylation: The alkylating agent (1.2 equivalents, e.g., an alkyl halide) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
A hallmark reaction of thiols is their oxidation to form disulfide bonds (-S-S-). This reaction is readily reversible and plays a crucial role in protein folding and redox signaling in biological systems.[2] The thiol on a chlorothiazole ring can be oxidized using a variety of mild oxidizing agents.
Caption: Oxidation of a chlorothiazole thiol to its corresponding disulfide.
Table 2: Common Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Typical Reaction Conditions |
| Air (O₂) | Base catalysis (e.g., NaOH), often slow |
| Hydrogen Peroxide (H₂O₂) | Neutral or slightly acidic conditions |
| Iodine (I₂) | In the presence of a base (e.g., triethylamine) |
| Dimethyl Sulfoxide (DMSO) | Elevated temperatures |
Experimental Protocol: General Procedure for the Oxidation of a Chlorothiazole Thiol
-
Dissolution: The chlorothiazole thiol (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or dichloromethane).
-
Oxidation: A solution of the oxidizing agent (e.g., iodine, 0.55 equivalents) in the same solvent is added dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is then washed with brine, dried, and concentrated. The resulting disulfide can be purified by recrystallization or column chromatography.
Role in Drug Development and Biological Systems
The chlorothiazole thiol moiety holds significant potential in drug development. The thiol group can act as a handle for bioconjugation, allowing for the attachment of the molecule to proteins, polymers, or other drug delivery systems. Furthermore, its ability to form disulfide bonds suggests its potential use in designing prodrugs that are activated under specific redox conditions within the body.
In a biological context, the thiol group can mimic the cysteine residues found in proteins. This allows drugs containing this moiety to potentially interact with the active sites of enzymes or other protein binding pockets through hydrogen bonding or even covalent bond formation.
Caption: Hypothetical interaction of a chlorothiazole thiol drug with a target protein.
Conclusion
The thiol group on a chlorothiazole ring is a reactive and versatile functional group. Its reactivity is governed by the electron-withdrawing nature of the chlorothiazole moiety, which enhances its acidity and modulates its nucleophilicity. The key reactions of this group, including alkylation and oxidation to disulfides, provide a toolbox for medicinal chemists to design novel therapeutic agents. Further quantitative studies are necessary to fully elucidate the kinetic and thermodynamic parameters of these reactions, which will undoubtedly pave the way for the rational design of new and effective drugs based on this promising scaffold.
References
An In-Depth Technical Guide to the Synthesis of 2-Chlorothiazole-5-thiol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 2-chlorothiazole-5-thiol and its derivatives and analogs. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thiazole core and the strategic placement of the chloro and thiol functionalities. This document details key synthetic pathways, experimental protocols, and quantitative data to facilitate further research and development in this area.
Core Synthesis of this compound
The direct synthesis of this compound is a multi-step process that leverages key transformations of the thiazole ring. A plausible and efficient synthetic route commences with the formation of a 2-aminothiazole precursor, followed by the introduction of the thiol group at the 5-position, and finally, the conversion of the amino group to a chloro group via a diazotization-sandmeyer reaction.
A key precursor for this synthesis is 2-amino-5-mercaptothiazole. A modern and efficient method for the synthesis of such C-5 thiolated 2-aminothiazoles involves a photoredox-promoted reaction of terminal alkynes with thiourea and a thiol source.[1] This approach offers a direct and site-selective installation of the thiol group.
Once 2-aminothiazole-5-thiol is obtained, the amino group can be converted to a chloro group. This transformation is typically achieved through a diazotization reaction, where the primary aromatic amine reacts with a nitrosating agent (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.[2][3][] This unstable intermediate is then subjected to a Sandmeyer-type reaction with a copper(I) chloride catalyst to introduce the chlorine atom at the 2-position.[2]
An alternative strategy involves the synthesis of 2-chlorothiazole-5-sulfonyl chloride, which can then be reduced to the corresponding thiol. The synthesis of sulfonyl chlorides can be achieved through the oxidative chlorination of thiols.[5][6] The subsequent reduction of the sulfonyl chloride to the thiol can be accomplished using various reducing agents, such as triphenylphosphine or catalytic hydrogenation.[7][8][9]
Synthesis of this compound Analogs and Derivatives
The versatile reactivity of the thiol group in this compound allows for the synthesis of a wide array of derivatives. These reactions typically involve the nucleophilic thiol or thiolate reacting with various electrophiles.[10][11]
Thioether Derivatives
S-alkylation of this compound with alkyl halides in the presence of a base is a straightforward method for the preparation of 2-chlorothiazole-5-thioethers. This reaction is analogous to the S-alkylation of other mercaptobenzothiazoles.
Disulfide Derivatives
Oxidation of this compound can lead to the formation of the corresponding disulfide. This can be achieved using mild oxidizing agents. The synthesis of symmetrical disulfides from thiazoles has been reported using sulfur monochloride (S₂Cl₂).
Other Derivatives
The thiol group can also undergo addition reactions to activated double and triple bonds, such as in Michael additions, and can be used in the formation of thioesters and other sulfur-containing functionalities.
A significant analog of the core structure is 2-chloro-5-chloromethylthiazole, which serves as a crucial intermediate in the synthesis of neonicotinoid insecticides. Its synthesis is well-documented and typically involves the chlorination of allyl isothiocyanate or its derivatives.[11][12][13][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic procedures.
Table 1: Synthesis of 2-Chloro-5-substituted Thiazole Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Amino-5-arylazothiazole | CuSO₄, NaNO₂, NaCl | 2-Chloro-5-arylazothiazole | - | [8] |
| 2-Mercapto-5-methyl-thiazole | Sulfuryl chloride, dichloromethane, water, 0°C to rt | 2-Chloro-5-methyl-thiazole | - | [1] |
| 3-Chloro-1-isothiocyanato-1-propene | Chlorinating agent | 2-Chloro-5-chloromethyl-1,3-thiazole | - | [14] |
| Allyl isothiocyanate | Chlorinating agent, then oxidizing agent | 2-Chloro-5-chloromethyl-1,3-thiazole | High | [15] |
Table 2: Synthesis of Thiolated Thiazole Precursors
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Terminal Alkynes, Thiourea, Thiophenol | Photoredox catalyst, visible light | C-5 Thiolated 2-Aminothiazoles | up to 80% | [1] |
| Thiosemicarbazide, Carbon disulfide | Anhydrous sodium carbonate | 2-Amino-5-thiol-1,3,4-thiadiazole | - | [16] |
Detailed Experimental Protocols
General Procedure for the Synthesis of C-5 Thiolated 2-Aminothiazoles (based on Photoredox Catalysis)[1]
To a reaction vessel is added the terminal alkyne (1.0 equiv), thiourea (1.2 equiv), and the desired thiol (1.5 equiv). A suitable photoredox catalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) is added, and the vessel is sealed. The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon). The reaction is then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period (typically 12-24 hours). Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired C-5 thiolated 2-aminothiazole.
General Procedure for the Diazotization of 2-Aminothiazoles and Subsequent Sandmeyer Reaction[2]
The 2-aminothiazole derivative is dissolved in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the 2-chlorothiazole derivative.
General Procedure for the Reduction of a Sulfonyl Chloride to a Thiol using Triphenylphosphine[7]
The sulfonyl chloride is dissolved in a suitable solvent such as toluene. Triphenylphosphine (typically 1.5-2.0 equivalents) is added to the solution. The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the corresponding thiol.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic strategies and experimental workflows described in this guide.
Caption: Proposed synthetic pathway to this compound.
Caption: General derivatization of this compound.
Caption: Workflow for the conversion of a 2-aminothiazole to a 2-chlorothiazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 15. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Review of Substituted Chlorothiazoles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds. The introduction of a chlorine substituent onto this privileged scaffold gives rise to a class of molecules known as chlorothiazoles, which exhibit a wide array of biological activities. This technical guide provides an in-depth review of substituted chlorothiazoles, focusing on their synthesis, quantitative biological data, and the molecular pathways they influence.
Synthesis of Substituted Chlorothiazoles
The primary and most established method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclization of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole derivatives, thiourea is commonly used as the thioamide component. The versatility of this method allows for the introduction of various substituents at different positions of the thiazole ring by selecting appropriately substituted starting materials.
For instance, the synthesis of 2-amino-4-(substituted-phenyl)thiazoles can be achieved by reacting a substituted phenacyl bromide with thiourea. Further modifications can be made to the 2-amino group. One common approach involves the reaction of the 2-aminothiazole with chloroacetyl chloride to form a chloroacetamide intermediate. This intermediate can then be reacted with various nucleophiles, such as aromatic amines or hydrazines, to generate a diverse library of substituted chlorothiazole derivatives.
A general synthetic scheme is presented below:
Caption: General scheme for the synthesis of substituted 2-aminothiazole derivatives.
Biological Activities and Quantitative Data
Substituted chlorothiazoles have been extensively evaluated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following tables summarize the quantitative data from various studies.
Antimicrobial Activity
Many chlorothiazole derivatives have demonstrated significant activity against both bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2,5-Dichlorothienyl-substituted thiazoles | Staphylococcus aureus | 6.25-12.5 | |
| Escherichia coli | 6.25-12.5 | [1] | |
| Aspergillus fumigatus | 6.25-12.5 | [1] | |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Staphylococcus aureus | 16.1 (µM) | [2] |
| Escherichia coli | 16.1 (µM) | [2] | |
| N-(thiazol-2-yl)benzenesulfonamides | Gram-positive & Gram-negative bacteria | Potent activity | [3] |
| 2,5-disubstituted-4-thiazolidinones | Bacillus subtilis | Promising activity | |
| Staphylococcus aureus | Promising activity | [4] | |
| Pseudomonas aeruginosa | Promising activity | [4] | |
| Escherichia coli | Promising activity | [4] |
Table 1: Antimicrobial Activity of Substituted Chlorothiazoles.
Anti-inflammatory Activity
The anti-inflammatory potential of chlorothiazole derivatives has been investigated in various in vivo and in vitro models. A common in vivo assay is the carrageenan-induced paw edema model in rats, where the percentage of edema inhibition is measured. In vitro assays often involve measuring the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
| Compound Class | Assay | Dose/Concentration | Activity | Reference |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 Inhibition | IC50: 0.76–9.01 µM | Potent | [5] |
| 5-LOX Inhibition | IC50: 23.08-38.46 µM | Potent | [5] | |
| Carrageenan-induced paw edema | 5, 10, 20 mg/kg | Significant | [5] | |
| Thiazole/oxazole substituted benzothiazoles | Carrageenan-induced paw edema | 50 mg/kg p.o. | Most active | [6] |
| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Not specified | Anti-inflammatory effect | [7] |
Table 2: Anti-inflammatory Activity of Substituted Chlorothiazoles.
Anticancer Activity
The cytotoxic effects of substituted chlorothiazoles have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of these compounds.
| Compound Class | Cell Line | IC50 | Reference |
| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 71.8 nM | [8] |
| 2-(substitutedphenyl)benzothiazoles | A549 (Lung carcinoma) | 10.07-13.21 µg/ml | [9][10] |
| MCF7-ADR (Breast cancer) | 10.07-13.21 µg/ml | [9][10] | |
| Novel Thiazole-Hydrazide Derivatives | A549 (Lung carcinoma) | More promising than others | [11] |
| MCF7 (Breast cancer) | More promising than others | [11] | |
| Thiazole Derivatives | MCF-7 (Breast cancer) | IC50 = 2.57 ± 0.16 µM | [12] |
| HepG2 (Liver cancer) | IC50 = 7.26 ± 0.44 µM | [12] |
Table 3: Anticancer Activity of Substituted Chlorothiazoles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in this review.
Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
A mixture of 4-chlorophenacyl bromide (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL) is refluxed for 3-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure 2-amino-4-(4-chlorophenyl)thiazole.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the desired inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups: Animals are divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (different doses of the chlorothiazole derivative).
-
Drug Administration: The test compounds or standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the chlorothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Substituted chlorothiazoles exert their biological effects by modulating various cellular signaling pathways.
Anti-inflammatory Action: Inhibition of COX and LOX Pathways
A key mechanism for the anti-inflammatory activity of many chlorothiazole derivatives is the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, chlorothiazole derivatives can effectively reduce inflammation.
Caption: Inhibition of COX and LOX pathways by substituted chlorothiazoles.
Anticancer Action: Targeting the PI3K/Akt/mTOR Pathway
In the context of cancer, several thiazole derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and growth. Inhibition of key kinases in this pathway, such as PI3K and mTOR, can lead to the suppression of tumor growth and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted chlorothiazoles.
Conclusion
Substituted chlorothiazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. The ability to readily synthesize a diverse range of derivatives through established chemical methods, coupled with their potent antimicrobial, anti-inflammatory, and anticancer properties, makes them attractive candidates for further drug development. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a rational basis for the design of more selective and efficacious therapeutic agents. This guide serves as a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge and highlighting the therapeutic potential of substituted chlorothiazoles.
References
- 1. wjbphs.com [wjbphs.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 6. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. | Semantic Scholar [semanticscholar.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
Physical properties of 2-Chlorothiazole-5-thiol (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the determination of key physical properties of 2-Chlorothiazole-5-thiol, specifically its melting point and solubility. Due to a lack of readily available data in scientific literature and chemical databases for this specific compound, this document focuses on providing detailed experimental protocols and the expected qualitative properties based on its chemical structure.
Physicochemical Data Summary
The following table outlines the essential physical property data required for the characterization of this compound. At present, specific experimental values are not available and must be determined empirically.
| Physical Property | Value |
| Melting Point | Data not available |
| Solubility in Water | Data not available |
| Solubility in Polar Organic Solvents (e.g., Ethanol) | Data not available |
| Solubility in Nonpolar Organic Solvents (e.g., Diethyl Ether) | Data not available |
| Solubility in Aqueous Acid (e.g., 5% HCl) | Data not available |
| Solubility in Aqueous Base (e.g., 5% NaOH) | Data not available |
Based on the structure, this compound is expected to be a solid at room temperature with limited solubility in water and greater solubility in common organic solvents. The presence of the acidic thiol group suggests probable solubility in aqueous base.
Experimental Protocols
The following are standard, detailed methodologies for the empirical determination of the melting point and solubility profile of a solid organic compound such as this compound.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, characteristic physical property. The following capillary method is a standard technique for its determination.[1][2][3]
Apparatus:
-
Melting point apparatus
-
Sealed-end glass capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, solid sample should be finely powdered using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This is repeated until a 2-3 mm column of tightly packed sample is achieved.
-
Approximate Melting Point: The loaded capillary is placed in the heating block of the melting point apparatus. The temperature is increased at a relatively rapid rate (e.g., 5-10°C per minute) to determine an approximate melting range.
-
Accurate Melting Point: A fresh sample is prepared and placed in the apparatus, which has been allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a slow, controlled rate of 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range.
Solubility Determination
A qualitative solubility profile is crucial for understanding a compound's behavior in various solvent systems, which is fundamental for purification, formulation, and biological testing.[4][5][6][7]
Apparatus and Reagents:
-
Small test tubes (e.g., 10 x 75 mm)
-
Calibrated droppers or pipettes
-
Vortex mixer (optional)
-
Spatula
-
Solvents: Deionized water, 5% (w/v) aqueous NaOH, 5% (v/v) aqueous HCl, ethanol, diethyl ether.
Procedure:
-
Sample and Solvent Measurement: Approximately 20-30 mg of the solid is placed into a clean, dry test tube. 1 mL of the selected solvent is then added.
-
Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.
-
Observation: The sample is observed for any signs of dissolution. A compound is considered "soluble" if it completely dissolves to form a clear solution. If any solid remains, it is deemed "insoluble" or "sparingly soluble."
-
Systematic Testing: This procedure is systematically repeated for each of the specified solvents. The general workflow is to first test solubility in water. If the compound is insoluble in water, its solubility in aqueous acid and base is then determined. Solubility in organic solvents is typically assessed independently.
Experimental Workflow Visualization
The logical flow for determining the fundamental physical properties of a novel or uncharacterized solid compound is depicted below.
Caption: Experimental Workflow for Physical Property Characterization.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. davjalandhar.com [davjalandhar.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
2-Chlorothiazole-5-thiol: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal Safety Data Sheet (SDS). Always refer to the official SDS provided by the manufacturer before handling this chemical.
Introduction
2-Chlorothiazole-5-thiol is a sulfur-containing heterocyclic compound with potential applications in organic synthesis and drug discovery. Its reactivity, driven by the presence of a thiol group and a chlorinated thiazole ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound, based on available data.
Safety and Hazard Information
The primary source of safety information for this compound is its Safety Data Sheet (SDS). The following tables summarize the key hazard classifications and precautionary statements.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1] |
| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation.[1] |
| Hazardous to the aquatic environment, short-term (acute) | 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the aquatic environment, long-term (chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
GHS Precautionary Statements
| Type | Code | Precautionary Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P272 | Contaminated work clothing should not be allowed out of the workplace.[1] | |
| P273 | Avoid release to the environment.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[1] | |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention.[1] | |
| P363 | Wash contaminated clothing before reuse.[1] | |
| P391 | Collect spillage. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Personal Protective Equipment (PPE)
Due to its corrosive and sensitizing properties, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.[1]
Personal Protective Equipment
-
Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and direct contact.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn at all times. The breakthrough time of the glove material should be considered.
-
Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit may be necessary.
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Hygiene Practices
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Container: Keep in a tightly closed container.
-
Location: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture.
-
Security: Store in a locked cabinet or secure area to prevent unauthorized access.
Experimental Protocols
Conceptual Synthesis Workflow
The synthesis of chlorinated thiazole thiols may involve a multi-step process. A hypothetical workflow is presented below. This is a conceptual diagram and not a validated experimental protocol.
Caption: A conceptual workflow for the synthesis of this compound.
Role in Drug Development and Signaling Pathways
Currently, there is a lack of specific, publicly available research detailing the direct role of this compound in drug development or its interaction with specific signaling pathways. Thiazole-containing compounds, in general, are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a reactive thiol group suggests potential for covalent modification of biological targets, a mechanism of action for some therapeutic agents.
Logical Relationship in Target Identification
Should this compound be investigated as a potential drug candidate, a logical workflow for target identification and validation could be conceptualized as follows:
Caption: A conceptual workflow for identifying the biological target of a hit compound.
Conclusion
This compound is a hazardous chemical that requires careful handling and storage. While its specific applications in drug development are not well-documented, its chemical structure suggests potential as a building block in medicinal chemistry. Researchers and scientists must prioritize safety by adhering to the guidelines outlined in the official Safety Data Sheet and employing appropriate personal protective equipment and engineering controls. Further research is needed to elucidate its biological activities and potential therapeutic applications.
References
Unveiling 2-Chlorothiazole-5-thiol: A Compound Shrouded in Scarcity
For researchers, scientists, and drug development professionals, the quest for novel molecular entities is a constant endeavor. This guide focuses on 2-Chlorothiazole-5-thiol, a molecule of interest within the broader family of thiazole derivatives. While the fundamental chemical identifiers for this compound have been established, a comprehensive technical profile remains elusive in publicly accessible scientific literature.
This document provides the confirmed Chemical Abstracts Service (CAS) number and molecular formula for this compound. However, extensive searches for detailed quantitative data, experimental protocols, and associated biological pathways have yielded limited specific information for this particular compound. The available information points to a molecule that is not yet extensively characterized or is documented under different nomenclature.
Core Chemical Identifiers
A crucial first step in the characterization of any chemical compound is the establishment of its unique identifiers. For this compound, the following have been determined:
| Identifier | Value |
| CAS Number | 2228311-54-2 |
| Molecular Formula | C3H2ClNS2 |
The Landscape of Thiazole Derivatives
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a wide range of applications in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.
While specific data for this compound is sparse, the broader family of thiazole derivatives is the subject of extensive research. For instance, the synthesis of related compounds like 2-chloro-5-chloromethyl thiazole often serves as a precursor step in the development of more complex molecules. These synthetic pathways typically involve multi-step reactions, including cyclization and chlorination processes.
The Path Forward: A Call for Further Investigation
The limited availability of public data on this compound presents both a challenge and an opportunity. It underscores the vastness of chemical space and the potential for novel discoveries. For researchers in drug development and chemical synthesis, this compound represents a largely unexplored entity.
Future research efforts could focus on:
-
De novo Synthesis and Characterization: The development and publication of a robust synthetic protocol for this compound would be a significant contribution. Subsequent characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide foundational data.
-
Screening for Biological Activity: Once a reliable synthetic route is established, the compound could be screened against various biological targets to identify potential therapeutic applications.
-
Computational Modeling: In the absence of experimental data, computational studies could predict the physicochemical properties and potential biological activities of this compound, guiding future experimental work.
Methodological & Application
Synthesis of 2-Chlorothiazole-5-thiol Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-chlorothiazole-5-thiol and its subsequent derivatization. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors. The protocols outlined below are based on established chemical transformations and provide a foundation for the synthesis of a library of this compound derivatives for screening in drug discovery programs.
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of FDA-approved drugs.[1] Derivatives of 2-chlorothiazole, in particular, serve as important building blocks for the synthesis of pharmaceuticals and agrochemicals.[2][3] The introduction of a thiol group at the 5-position of the 2-chlorothiazole ring opens up avenues for further functionalization, allowing for the creation of diverse chemical libraries. These derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
This application note details a two-step synthetic sequence to obtain this compound, starting from the commercially available 2,3-dichloropropene. The subsequent S-alkylation of the thiol provides a straightforward method for generating a variety of derivatives.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole (Intermediate 1)
This procedure is adapted from the Hantzsch thiazole synthesis, a classical and efficient method for the formation of thiazole rings.[5][7] The synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. In this protocol, 2,3-dichloropropene is first converted to an isothiocyanate intermediate, which then undergoes cyclization and chlorination.
Reaction Scheme:
Materials and Equipment:
-
2,3-Dichloropropene
-
Sodium thiocyanate (NaSCN)
-
Tetrabutylammonium bromide
-
Toluene
-
Sulfuryl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Synthesis of 2-Chloroallyl isothiocyanate:
-
In a 500 mL three-necked flask equipped with a condenser and a mechanical stirrer, add sodium thiocyanate (100 g, 1.23 mol), tetrabutylammonium bromide (2.5 g), and toluene (200 mL).[8]
-
Slowly add 2,3-dichloropropene (108 g, 0.97 mol) dropwise to the stirred mixture.[8]
-
Heat the mixture to 80°C and reflux for 4 hours.[8]
-
After 4 hours, increase the temperature to 120°C and continue heating for an additional 3 hours to facilitate the isomerization to 2-chloroallyl isothiocyanate.[8]
-
Cool the reaction mixture to room temperature. The resulting black, opaque liquid contains the intermediate 2-chloroallyl isothiocyanate.
-
-
Synthesis of 2-Chloro-5-(chloromethyl)thiazole:
-
To the cooled reaction mixture containing 2-chloroallyl isothiocyanate, add dichloromethane (200 mL).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents relative to the starting 2,3-dichloropropene) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with 5% sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiazole as a colorless to pale yellow liquid.[9]
-
Quantitative Data Summary (Part 1):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) | Purity (%) | Reference |
| 2,3-Dichloropropene | 110.97 | 0.97 | 108 g | - | - | [8] |
| Sodium thiocyanate | 81.07 | 1.23 | 100 g | - | - | [8] |
| 2-Chloro-5-(chloromethyl)thiazole | 168.04 | - | - | ~81 | >93 | [8] |
Part 2: Synthesis of this compound (Target Compound)
This part of the protocol describes the conversion of the 5-chloromethyl group of Intermediate 1 to a thiol group. This is achieved through a nucleophilic substitution reaction with a sulfur nucleophile, followed by hydrolysis. A common method involves the use of thiourea to form a stable isothiouronium salt, which is then hydrolyzed to the thiol.
Reaction Scheme:
Materials and Equipment:
-
2-Chloro-5-(chloromethyl)thiazole (Intermediate 1)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) (concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask, dissolve 2-chloro-5-(chloromethyl)thiazole (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature. The isothiouronium salt may precipitate out of the solution.
-
-
Hydrolysis to the Thiol:
-
To the reaction mixture containing the isothiouronium salt, add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.
-
Quantitative Data Summary (Part 2):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) | Reference |
| 2-Chloro-5-(chloromethyl)thiazole | 168.04 | 1 eq. | - | - | Adapted Protocol |
| Thiourea | 76.12 | 1.1 eq. | - | - | Adapted Protocol |
| This compound | 165.63 | - | - | Estimated 70-85 | Adapted Protocol |
Part 3: Synthesis of this compound Derivatives (S-Alkylation)
The synthesized this compound can be readily derivatized at the thiol group via S-alkylation with various alkyl halides. This allows for the generation of a library of compounds for biological screening.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetone or DMF.
-
Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handle with care) to the solution and stir for 15-30 minutes at room temperature.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to afford the desired S-alkylated derivative.
Quantitative Data Summary (Part 3):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) | Reference |
| This compound | 165.63 | 1 eq. | - | - | General Protocol |
| Alkyl Halide | Variable | 1.1 eq. | - | - | General Protocol |
| 2-Chloro-5-(S-alkyl)thiazole | Variable | - | - | Typically >80 | General Protocol |
Visualization of the PI3K/Akt/mTOR Signaling Pathway
Thiazole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and survival.[4][5][6] The following diagram illustrates the key components of this pathway and indicates the points of inhibition by thiazole-based compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Logical Workflow for Synthesis and Derivatization
The following diagram outlines the logical workflow from starting materials to the final derivatized products.
Caption: Workflow for the synthesis of this compound and its derivatives.
References
- 1. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 8. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 9. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
Application Notes and Protocols: 2-Chlorothiazole-5-thiol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chlorothiazole-5-thiol, a key intermediate in the development of novel therapeutic agents and other functional organic molecules. Detailed experimental protocols for the synthesis of the thiol and its subsequent derivatization are provided, along with characterization data and potential applications.
Introduction
This compound is a highly functionalized heterocyclic building block that serves as a versatile precursor in organic synthesis. The presence of three reactive sites—the nucleophilic thiol group, the electrophilic chlorine atom, and the thiazole ring itself—allows for a diverse range of chemical transformations. This enables the construction of complex molecular architectures with potential applications in medicinal chemistry, agrochemistry, and materials science. The thiazole moiety is a common scaffold in many biologically active compounds, and the unique substitution pattern of this compound offers opportunities for the synthesis of novel derivatives with tailored properties.
Synthesis of this compound
The synthesis of this compound can be achieved from the readily available precursor, 2-chloro-5-chloromethylthiazole. Two common methods for this conversion are presented below.
Method A: Reaction with Sodium Hydrosulfide
This method involves the direct displacement of the chloromethyl group with a hydrosulfide anion.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a solution of sodium hydrosulfide (NaSH) (1.1 to 1.5 equivalents) in water to the flask.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl) to precipitate the thiol.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound.
Method B: Reaction with Thiourea followed by Hydrolysis
This two-step procedure involves the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to the thiol. This method can be advantageous for substrates prone to side reactions with sodium hydrosulfide.[1][2]
Experimental Protocol:
-
Formation of the Isothiouronium Salt:
-
Dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) and thiourea (1 equivalent) in ethanol in a round-bottom flask.[1][2]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature to allow the isothiouronium salt to crystallize.
-
Filter the salt, wash with cold ethanol, and dry.
-
-
Hydrolysis of the Isothiouronium Salt:
-
Suspend the isothiouronium salt in an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate).
-
Heat the mixture to reflux until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a dilute acid to precipitate the thiol.
-
Filter the product, wash with water, and dry to obtain this compound.
-
Key Reactions of this compound
The nucleophilic thiol group is the primary site of reactivity, readily undergoing S-alkylation, S-acylation, and oxidation reactions.
S-Alkylation to form 2-Chloro-5-(alkylthio)thiazoles
The reaction of this compound with various electrophiles, such as alkyl halides, provides a straightforward route to a wide range of 2-chloro-5-(alkylthio)thiazole derivatives. These thioethers are important intermediates for further functionalization.
Experimental Protocol:
-
To a stirred solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, acetone, or ethanol), add a base such as potassium carbonate, sodium hydride, or triethylamine (1.1 equivalents) at room temperature.
-
Stir the mixture for a short period to form the thiolate anion.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate) (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-chloro-5-(alkylthio)thiazole.
Table 1: Examples of S-Alkylation Reactions of this compound (Representative Data)
| Alkylating Agent | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) |
| Methyl iodide | 2-Chloro-5-(methylthio)thiazole | 92 | 45-47 | 2.55 (s, 3H), 7.60 (s, 1H) |
| Ethyl bromide | 2-Chloro-5-(ethylthio)thiazole | 88 | Oil | 1.30 (t, 3H), 2.95 (q, 2H), 7.58 (s, 1H) |
| Benzyl chloride | 2-Chloro-5-(benzylthio)thiazole | 95 | 68-70 | 4.20 (s, 2H), 7.25-7.40 (m, 5H), 7.55 (s, 1H) |
| 2-Bromo-1-phenylethanone | 2-Chloro-5-((2-oxo-2-phenylethyl)thio)thiazole | 85 | 110-112 | 4.50 (s, 2H), 7.50-7.95 (m, 6H) |
Oxidation to 2-Chlorothiazole-5-sulfonyl Chloride
The thiol can be oxidized to the corresponding sulfonyl chloride, a key intermediate for the synthesis of sulfonamides, which are a prominent class of therapeutic agents.
Experimental Protocol:
-
Suspend this compound (1 equivalent) in a mixture of acetic acid and water.
-
Cool the suspension in an ice-water bath.
-
Bubble chlorine gas through the stirred suspension or add a chlorinating agent such as sulfuryl chloride.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain 2-chlorothiazole-5-sulfonyl chloride.
Table 2: Characterization Data for 2-Chlorothiazole-5-sulfonyl Chloride
| Property | Value |
| Molecular Formula | C₃HCl₂NO₂S₂ |
| Molecular Weight | 218.09 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 55-58 °C |
| IR (cm⁻¹) | 1370, 1180 (SO₂) |
Applications in the Synthesis of Biologically Active Molecules
Derivatives of this compound have shown promise in the development of various therapeutic agents. For instance, the corresponding sulfonamides are being investigated for their potential anticancer and radiosensitizing activities.[3] The thioether derivatives can also be further elaborated to create complex molecules with a range of biological properties.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the synthetic workflow and a generalized signaling pathway that could be targeted by molecules derived from this compound.
Caption: Synthetic workflow for this compound derivatives.
Caption: Generalized PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. The straightforward methods for its preparation and the predictable reactivity of its functional groups make it an attractive starting material for drug discovery and development programs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.
References
Applications of 2-Chlorothiazole-5-thiol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within this class of compounds, 2-Chlorothiazole-5-thiol serves as a highly versatile and reactive building block for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of a reactive chlorine atom at the 2-position and a nucleophilic thiol group at the 5-position allows for facile and site-selective modifications, enabling the exploration of vast chemical space in drug discovery programs.
This document provides an overview of the applications of this compound and its close analogs in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented.
Key Applications
Kinase Inhibitors
The 2-aminothiazole core, readily accessible from 2-chlorothiazole precursors, is a key pharmacophore in a multitude of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thiazole ring can act as a scaffold to orient key substituents that interact with the ATP-binding site of kinases.
One of the most prominent examples is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] The synthesis of Dasatinib and its analogs often involves the coupling of a substituted 2-aminothiazole core with other heterocyclic systems.[2]
Signaling Pathway of BCR-ABL and Inhibition by Dasatinib
Caption: BCR-ABL signaling and its inhibition by Dasatinib.
Antimicrobial Agents
Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The 2-chlorothiazole moiety can be elaborated to introduce pharmacophoric features that are crucial for antimicrobial efficacy. For instance, the synthesis of thiazolyl-thiourea derivatives has yielded compounds with promising activity against staphylococcal species.[2] Furthermore, the incorporation of the thiazole nucleus into larger molecular frameworks has led to the discovery of potent antitubercular agents.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Sulfonamide-containing benzothiazoles, which can be synthesized from precursors related to 2-chlorothiazole, have emerged as potent and isoform-selective CA inhibitors.[3][4] The benzothiazole scaffold orients the sulfonamide group for optimal interaction with the zinc ion in the active site of the enzyme.
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds containing the thiazole or benzothiazole scaffold, which can be conceptually derived from 2-chlorothiazole-based precursors.
| Compound Class | Target/Organism | Representative Compound | Activity (IC50/MIC/Ki) | Reference |
| Kinase Inhibitors | Src Family Kinases | Dasatinib Analog (12m) | ED50 ≈ 5 mg/kg (in vivo) | [1] |
| Kinase Inhibitors | Checkpoint Kinase 1 (CHK1) | 2-Aminothiazole Derivative | Potent inhibition | [5] |
| Antimicrobial Agents | Staphylococcus aureus | Thiazolyl-thiourea derivative | MIC = 4-16 µg/mL | [2] |
| Antimicrobial Agents | Mycobacterium tuberculosis | Phenylthiazole derivative | MIC90 = 2.22 µg/mL | [6] |
| Carbonic Anhydrase Inhibitors | hCA II | 2-Amino-benzothiazole-6-sulfonamide | Ki = subnanomolar | |
| Carbonic Anhydrase Inhibitors | hCA IX | 2-Acylamino-benzothiazole-6-sulfonamide | Ki = low nanomolar |
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-5-arylthiazole Derivative
This protocol describes a general method for the synthesis of a 2-amino-5-arylthiazole, a key intermediate for various bioactive compounds, starting from a 2-chlorothiazole precursor concept.
Experimental Workflow for 2-Amino-5-arylthiazole Synthesis
Caption: Synthetic workflow for a 2-amino-5-arylthiazole.
Materials:
-
2-Amino-5-bromothiazole
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-bromothiazole (1.0 eq) in a mixture of DME and water (4:1) are added the arylboronic acid (1.2 eq), Na2CO3 (3.0 eq), PPh3 (0.1 eq), and Pd(OAc)2 (0.05 eq).
-
The reaction mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-5-arylthiazole.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of synthesized compounds against human carbonic anhydrase II (hCA II) using a stopped-flow CO2 hydrase assay.[4]
Materials:
-
Recombinant human carbonic anhydrase II (hCA II)
-
HEPES buffer (pH 7.5)
-
Phenol red indicator
-
CO2-saturated water
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed at 25 °C in HEPES buffer containing phenol red.
-
The initial rate of the CA-catalyzed CO2 hydration reaction is determined by monitoring the absorbance change of the pH indicator at a specific wavelength (e.g., 557 nm).
-
A solution of the enzyme (final concentration in the nanomolar range) is mixed with varying concentrations of the test compound (or DMSO for control) and incubated for a short period.
-
This enzyme-inhibitor solution is then rapidly mixed with the CO2-saturated water in the stopped-flow instrument, and the initial reaction rate is recorded.
-
The inhibitor concentration that causes a 50% reduction in the enzyme activity (IC50) is determined by plotting the initial rates against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
Conclusion
This compound and its related analogs are invaluable synthons in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents targeting a wide range of biological targets. The strategic functionalization of the thiazole ring has led to the discovery of potent kinase inhibitors, antimicrobial compounds, and carbonic anhydrase inhibitors. The synthetic and biological protocols provided herein offer a foundation for researchers to further explore the potential of this privileged scaffold in their drug discovery endeavors.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. flore.unifi.it [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
2-Chlorothiazole Derivatives as Versatile Intermediates in Agrochemical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, playing a crucial role in the development of numerous agrochemicals. While the specific compound 2-Chlorothiazole-5-thiol is not extensively documented as a direct intermediate in major agrochemical synthesis, the closely related 2-chlorothiazole core is a cornerstone for a variety of insecticidal, fungicidal, and herbicidal agents. This document provides a detailed overview of the application of 2-chlorothiazole derivatives, with a particular focus on the synthesis and utilization of the key intermediate, 2-chloro-5-chloromethylthiazole, in the production of globally significant agrochemicals.
Core Intermediate: 2-Chloro-5-chloromethylthiazole
2-Chloro-5-chloromethylthiazole is a pivotal building block in the synthesis of several commercial agrochemicals, most notably the neonicotinoid insecticide Thiamethoxam. Its synthesis is well-established and proceeds through various routes, not directly from this compound, but from precursors such as 2,3-dichloropropene or 2-chloroallyl isothiocyanate.
Synthetic Pathways to 2-Chloro-5-chloromethylthiazole
Several patented methods exist for the industrial production of 2-chloro-5-chloromethylthiazole. Below are two common synthetic routes.
Route 1: From 2,3-Dichloropropene and Sodium Thiocyanate
This process involves the reaction of 2,3-dichloropropene with sodium thiocyanate to form an isothiocyanate intermediate, which is then cyclized and chlorinated.
Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole from 2,3-Dichloropropene
Materials:
-
2,3-Dichloropropene
-
Sodium thiocyanate
-
Tetrabutylammonium bromide (catalyst)
-
Toluene (solvent)
-
Sulfuryl chloride
Procedure:
-
To a reaction vessel, add sodium thiocyanate, tetrabutylammonium bromide, and toluene.
-
Slowly add 2,3-dichloropropene to the mixture while stirring.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
Increase the temperature to 120°C and continue the reaction for another 3 hours to facilitate isomerization.
-
Cool the reaction mixture and separate the organic layer.
-
To the organic layer, add a suitable solvent such as trichloromethane.
-
Slowly add sulfuryl chloride at room temperature.
-
Heat the mixture to 45-55°C and stir until the reaction is complete (monitored by TLC or GC).
-
The resulting 2-chloro-5-chloromethylthiazole can be purified by distillation under reduced pressure.
Route 2: From 2-Chloroallyl Isothiocyanate
This method involves the direct chlorination and cyclization of 2-chloroallyl isothiocyanate.
Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole from 2-Chloroallyl Isothiocyanate
Materials:
-
2-Chloroallyl isothiocyanate
-
Acetonitrile (solvent)
-
Chlorine gas
Procedure:
-
Dissolve 2-chloroallyl isothiocyanate in acetonitrile in a suitable reaction vessel.
-
Cool the solution to 10-15°C.
-
Bubble chlorine gas through the solution while maintaining the temperature.
-
After the addition of chlorine, stir the mixture at 20-25°C for 2 hours.
-
Cool the mixture to -10°C and stir for an additional hour to allow for the crystallization of 2-chloro-5-chloromethylthiazole hydrochloride.
-
Filter the crystals and wash with cold acetonitrile.
-
The free base, 2-chloro-5-chloromethylthiazole, can be liberated by treatment with a mild base (e.g., sodium bicarbonate solution) and then extracted.
-
The product is then dried to yield high-purity 2-chloro-5-chloromethylthiazole.
Applications of 2-Chlorothiazole Derivatives in Agrochemicals
The 2-chlorothiazole moiety is a key component in a range of agrochemicals, conferring potent biological activity.
Insecticides: The Neonicotinoid Class
The most prominent application of 2-chloro-5-chloromethylthiazole is in the synthesis of the second-generation neonicotinoid insecticide, Thiamethoxam .
Synthesis of Thiamethoxam
Thiamethoxam is synthesized through the condensation of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.
Experimental Protocol: Synthesis of Thiamethoxam
Materials:
-
2-Chloro-5-chloromethylthiazole
-
3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
-
Dimethyl carbonate (solvent)
-
N,N-diisopropylethylamine (acid scavenger)
-
Ozone (for decolorization)
Procedure:
-
In a reaction vessel, dissolve 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethylthiazole, and N,N-diisopropylethylamine in dimethyl carbonate.
-
Maintain the reaction temperature at approximately 40°C for 1 hour, monitoring the consumption of 2-chloro-5-chloromethylthiazole by HPLC.
-
Once the reaction is complete, introduce ozone into the reaction mixture for decolorization.
-
Add water to the mixture and cool to 5°C to induce crystallization.
-
Filter the solid product and dry to obtain high-purity Thiamethoxam.
Table 1: Quantitative Data for Thiamethoxam Synthesis
| Parameter | Value | Reference |
| Molar ratio of 2-chloro-5-chloromethylthiazole to 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | 1:1 to 1:1.2 | Patent Literature |
| Reaction Temperature | 30-50°C | Patent Literature |
| Reaction Time | 1-3 hours | Patent Literature |
| Yield | > 90% | Patent Literature |
| Purity (HPLC) | > 98% | Patent Literature |
Herbicides
Derivatives of 2-chlorothiazole have also been investigated for their herbicidal properties. For instance, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have shown potent herbicidal activity.
Table 2: Herbicidal Activity of 2-Chlorothiazole Derivatives
| Compound | Target Weed | Activity Level |
| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate | Various broadleaf and grass weeds | Excellent at 75 g/ha |
Fungicides
The thiazole core is present in several fungicides. While direct applications of this compound derivatives are not as prominent, the broader class of thiazole-based compounds demonstrates significant fungicidal potential. Research has shown that various substituted thiazole derivatives exhibit inhibitory activity against a range of plant pathogenic fungi.
Visualizing the Synthetic Pathways
Diagram 1: Synthesis of 2-Chloro-5-chloromethylthiazole from 2,3-Dichloropropene
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 2-Chlorothiazole-5-thiol, a versatile building block in medicinal chemistry and materials science. The protocols detailed below offer starting points for the synthesis of a variety of 2,5-disubstituted thiazole derivatives.
Introduction
The thiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals.[1] The substitution pattern on the thiazole ring is crucial for biological activity. This compound offers two reactive sites for functionalization: the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the thiol group at the 5-position, which can act as a nucleophile or be a site for further derivatization. The electron-deficient nature of the thiazole ring facilitates nucleophilic attack at the C2-position.[2] This document outlines general procedures for the reaction of this compound with common nucleophiles, including amines, thiols, and alcohols.
General Considerations
The thiol group at the 5-position of this compound is acidic and can be deprotonated under basic conditions, forming a thiolate. This thiolate can potentially compete as a nucleophile. Therefore, reaction conditions should be carefully chosen to favor the desired substitution at the 2-position. In some cases, protection of the thiol group may be necessary prior to the nucleophilic substitution reaction.
Reaction with Amine Nucleophiles
The reaction of 2-chlorothiazoles with amines is a common method for the synthesis of 2-aminothiazole derivatives, which are prevalent in many biologically active compounds.
General Protocol for Amination
A general procedure for the nucleophilic aromatic substitution of a chloro-heterocycle with an amine can be adapted for this compound.[3]
Reaction Scheme:
Figure 1: General reaction scheme for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K2CO3, Et3N, or an excess of the reacting amine)
-
Solvent (e.g., Ethanol, DMF, NMP, DMSO)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to reflux or an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 8 to 24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Note: The use of a large excess of a liquid amine can sometimes serve as both the nucleophile and the base.
Reaction with Thiol Nucleophiles
The reaction with thiolates allows for the synthesis of 2-(thio)-thiazole derivatives, which are also of interest in medicinal chemistry.
General Protocol for Thiolation
This protocol is based on general methods for SNAr reactions with thiolates.
Reaction Scheme:
Figure 2: General reaction scheme for the thiolation of this compound.
Materials:
-
This compound
-
Thiol
-
Base (e.g., NaH, K2CO3)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve the thiol (1.0-1.2 eq) in a suitable anhydrous solvent.
-
Add a base (1.1-1.5 eq) portion-wise at 0 °C to generate the thiolate.
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to stir at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated.
-
The crude product is then purified by column chromatography.
Reaction with Alcohol/Alkoxide Nucleophiles
The synthesis of 2-alkoxythiazole derivatives can be achieved through the reaction of 2-chlorothiazoles with alcohols or alkoxides. The reaction of 2-chloro-5-nitrothiazole with sodium methoxide to yield 2-methoxy-5-nitrothiazole has been reported, suggesting this transformation is feasible.[4]
General Protocol for Alkoxylation
This protocol is adapted from general procedures for the synthesis of aryl ethers via SNAr.[3]
Reaction Scheme:
Figure 3: General reaction scheme for the alkoxylation of this compound.
Materials:
-
This compound
-
Alcohol
-
Strong Base (e.g., NaH)
-
Anhydrous Solvent (e.g., THF, Dioxane)
Procedure:
-
To a suspension of a strong base like sodium hydride (1.5 eq) in an anhydrous solvent under an inert atmosphere, add the alcohol (1.0-1.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the alkoxide solution.
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with an appropriate organic solvent.
-
The organic layer is washed with brine, dried, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the expected products from the nucleophilic substitution reactions of this compound with various nucleophiles. The yields and reaction conditions are generalized and should be optimized for each specific substrate.
| Nucleophile (R-NuH) | Product | General Conditions | Expected Yield Range |
| Primary/Secondary Amine | 2-(Amino)-thiazole-5-thiol | Base (K2CO3 or excess amine), Solvent (EtOH or DMF), Heat (80-120 °C) | Moderate to Good |
| Thiol | 2-(Thio)-thiazole-5-thiol | Base (NaH or K2CO3), Solvent (THF or DMF), RT to Heat | Moderate to Good |
| Alcohol | 2-(Alkoxy)-thiazole-5-thiol | Strong Base (NaH), Anhydrous Solvent (THF), RT to Heat | Moderate to Good |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 2-substituted-thiazole-5-thiol derivative.
Figure 4: General experimental workflow for nucleophilic substitution on this compound.
Conclusion
The protocols and information provided in these application notes serve as a guide for the synthesis of novel 2,5-disubstituted thiazole derivatives from this compound. The reactivity of the 2-chloro position allows for the introduction of a variety of functional groups through nucleophilic aromatic substitution. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results. These synthetic routes open up possibilities for the development of new compounds with potential applications in drug discovery and materials science.
References
Application Notes and Protocols: Click Chemistry with 2-Chlorothiazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-chlorothiazole-5-thiol in click chemistry applications. As this compound does not natively possess an azide or a terminal alkyne, a functionalization step is required to make it "click-ready." This document outlines the synthesis of an alkyne-modified this compound and its subsequent use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Potential applications in drug discovery, particularly in the development of kinase inhibitors, are also discussed.
Application Note 1: Synthesis of Alkyne-Functionalized this compound
Introduction
To employ this compound in click chemistry, it must first be modified to incorporate a bioorthogonal handle. The thiol group is an excellent nucleophile and can be readily alkylated. This protocol details the S-alkylation of this compound with propargyl bromide to introduce a terminal alkyne, rendering it suitable for CuAAC reactions.
Experimental Protocol: Synthesis of 2-chloro-5-(prop-2-yn-1-ylthio)thiazole
Materials:
-
This compound
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 g, 6.0 mmol) in 20 mL of acetone in a 50 mL round-bottom flask, add potassium carbonate (1.24 g, 9.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl bromide (0.8 mL of 80% solution in toluene, 7.2 mmol) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 60°C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 30 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-5-(prop-2-yn-1-ylthio)thiazole as a pure compound.
Data Presentation
| Parameter | Value |
| Product Name | 2-chloro-5-(prop-2-yn-1-ylthio)thiazole |
| Molecular Formula | C₆H₄ClNS₂ |
| Molecular Weight | 190.69 g/mol |
| Appearance | Pale yellow oil |
| Expected Yield | 85-95% |
| Storage | Store at 4°C under an inert atmosphere |
Workflow for Synthesis of Alkyne-Functionalized this compound
Application Note 2: CuAAC Reaction with Alkyne-Functionalized Thiazole
Introduction
The terminal alkyne incorporated into the this compound scaffold can now readily participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient and specific, allowing for the covalent linkage of the thiazole moiety to a wide variety of azide-containing molecules, such as peptides, proteins, or small molecule probes.[1] This protocol describes a model reaction with benzyl azide.
Experimental Protocol: Synthesis of 2-chloro-5-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methylthio)thiazole
Materials:
-
2-chloro-5-(prop-2-yn-1-ylthio)thiazole
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of EDTA
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a vial, dissolve 2-chloro-5-(prop-2-yn-1-ylthio)thiazole (190 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (39.6 mg, 0.2 mmol) in 1 mL of deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (25 mg, 0.1 mmol) in 1 mL of deionized water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA (2 x 15 mL) to remove copper salts, followed by a wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the desired triazole product.
Data Presentation
| Parameter | Value |
| Product Name | 2-chloro-5-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methylthio)thiazole |
| Molecular Formula | C₁₃H₁₁ClN₄S₂ |
| Molecular Weight | 323.84 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | >90% |
| Storage | Store at room temperature, protected from light |
Workflow for CuAAC Reaction
Application Note 3: Potential Application in Kinase Inhibitor Drug Discovery
Background
Thiazole-containing compounds are prevalent in medicinal chemistry and are key components of several approved drugs.[2][3] Notably, the thiazole scaffold is found in a number of protein kinase inhibitors used in oncology.[4][5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The ability to use click chemistry to conjugate the this compound moiety to various molecular fragments offers a powerful tool for generating libraries of potential kinase inhibitors for screening and drug development.
Hypothetical Application: Targeting the "Thiazole-Kinase" Signaling Pathway
Let's hypothesize a "Thiazole-Kinase" (TK) that is overactive in a particular cancer type, leading to uncontrolled cell proliferation. A drug discovery program could aim to develop a specific inhibitor for this kinase. The synthesized thiazole-triazole conjugate could be a lead compound where the thiazole moiety binds to the ATP-binding pocket of the kinase, while the triazole and its substituent explore other regions of the active site to enhance potency and selectivity.
Hypothetical Signaling Pathway and Inhibition
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the Thiazole Ring of 2-Chlorothiazole-5-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence is due to its ability to engage in hydrogen bonding, its aromatic nature, and its rigid structure, which allows for precise positioning of substituents to interact with biological targets. 2-Chlorothiazole-5-thiol is a particularly valuable, bifunctional synthetic building block. It offers two distinct and chemically orthogonal reaction sites: the electrophilic carbon at the C2 position, activated for nucleophilic aromatic substitution and cross-coupling reactions, and the nucleophilic sulfur atom of the C5-thiol group, which can be readily modified through various S-functionalization techniques.[4][5][6]
This document provides detailed application notes and protocols for the selective functionalization of this compound at both its C5-thiol and C2-chloro positions, enabling the synthesis of a diverse library of substituted thiazole derivatives for applications in drug discovery and materials science.
Functionalization at the C5-Thiol Position
The thiol group at the C5 position is acidic and can be easily deprotonated with a mild base to form a potent thiolate nucleophile.[6] This allows for a range of selective S-functionalization reactions, typically under milder conditions than those required to react at the C2-chloro position.
Logical Workflow for C5-Thiol Functionalization
Caption: General workflow for the functionalization of the C5-thiol group.
Key Reactions and Data
Table 1: Summary of C5-Thiol Functionalization Reactions | Reaction Type | Reagents | Catalyst/Base | Typical Solvent(s) | Product Class | | :--- | :--- | :--- | :--- | :--- | | S-Alkylation | Alkyl halide (R-X) | K₂CO₃, NaH, Et₃N | DMF, THF, Acetonitrile | 2-Chloro-5-(alkylthio)thiazole | | S-Arylation | Aryl halide (Ar-X) | CuI / L-proline | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 2-Chloro-5-(arylthio)thiazole | | Michael Addition | α,β-Unsaturated ester/ketone | Et₃N, DBU | THF, Ethanol | 2-Chloro-5-(alkyl-carbonyl)thiazole | | Oxidation | I₂, H₂O₂, Air | (Base optional) | DCM, Ethanol | 5,5'-dithiobis(2-chlorothiazole) |
Experimental Protocols
Protocol 1.1: General Procedure for S-Alkylation
-
Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent and Base : Add anhydrous DMF (or THF, ACN) to a concentration of 0.1-0.5 M. Add a suitable base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq) portion-wise at 0 °C.
-
Thiolate Formation : Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition : Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring : Stir the reaction at room temperature until completion (typically 2-12 hours), monitoring by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive halides.
-
Workup : Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 1.2: General Procedure for Copper-Catalyzed S-Arylation (Ullmann Condensation)
-
Reagent Preparation : In a sealable reaction tube, combine this compound (1.0 eq), the aryl iodide or bromide (1.2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Base and Solvent : Add potassium carbonate (2.0 eq) and anhydrous DMSO (or DMF) to a concentration of 0.2-0.5 M.
-
Reaction : Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Workup : Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 2-chloro-5-(arylthio)thiazole product.
Functionalization at the C2-Chloro Position
The chlorine atom at the C2 position of the thiazole ring is susceptible to replacement via nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.[7][8] These reactions typically require more forcing conditions (higher temperatures, stronger bases, or metal catalysts) than C5-thiol modifications, which allows for orthogonal synthetic strategies.
Reaction Pathways for C2-Chloro Functionalization
Caption: Key functionalization pathways at the C2-position.
Key Reactions and Data
Table 2: Summary of C2-Chloro Functionalization Reactions
| Reaction Type | Reagents | Catalyst | Base | Typical Solvent(s) | Product Class |
|---|---|---|---|---|---|
| SNAr (Amination) | Amine (R₂NH) | None | K₂CO₃, DIPEA | DMF, NMP, Dioxane | 2-Amino-5-thiol-thiazole |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane | 2-Aryl-5-thiol-thiazole |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DIPA | THF, DMF | 2-Alkynyl-5-thiol-thiazole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 2-Amino-5-thiol-thiazole |
Note: For C2 functionalization, the C5-thiol group may need to be protected (e.g., as a thioester or disulfide) to prevent side reactions, depending on the reaction conditions.
Experimental Protocols
Protocol 2.1: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
Reagent Preparation : In a pressure vessel, combine the C5-protected or unprotected 2-chlorothiazole derivative (1.0 eq) and the desired amine (2.0-5.0 eq).
-
Solvent : Add a high-boiling polar aprotic solvent such as NMP or DMSO (0.2-1.0 M). For solid amines, a base like K₂CO₃ (2.0 eq) can be added.
-
Reaction : Seal the vessel and heat to 120-160 °C for 6-24 hours. Monitor the reaction by LC-MS.
-
Workup : Cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2.2: General Procedure for Palladium-Catalyzed Suzuki Coupling
-
Reagent Preparation : To a microwave vial or Schlenk flask, add the 2-chlorothiazole derivative (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., 2M aqueous Na₂CO₃, 3.0 eq).
-
Solvent : Add a solvent system such as 1,4-dioxane or toluene.
-
Degassing : Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction : Heat the mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-18 hours. Monitor progress by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification : Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 2-arylthiazole product.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorothiazole-5-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 2-Chlorothiazole-5-thiol. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-thiazole-5-thiol. This process typically includes two key steps: the diazotization of the amino group to form a diazonium salt, followed by a copper-catalyzed reaction to introduce the chlorine atom.
Q2: What are the critical parameters to control during the diazotization step?
A2: The diazotization reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.[1] The slow, dropwise addition of sodium nitrite to an acidic solution of the starting material is also essential to prevent localized overheating and decomposition of the diazonium salt.
Q3: What are some common side products in this synthesis?
A3: Potential side products can arise from the decomposition of the diazonium salt, leading to the formation of phenolic byproducts if water is present. Incomplete reaction during the chlorination step can also leave unreacted diazonium salt, which can couple with other species in the reaction mixture to form azo compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete diazotization.- Decomposition of the diazonium salt due to elevated temperatures.- Inefficient chlorination step. | - Ensure slow and controlled addition of sodium nitrite at 0-5°C.[1]- Use a calibrated thermometer to monitor the reaction temperature closely.- Ensure the use of a suitable copper(I) chloride catalyst and allow for sufficient reaction time for the Sandmeyer reaction. |
| Formation of Dark-Colored Impurities | - Azo-coupling side reactions.- Oxidation of the thiol group. | - Maintain a low temperature throughout the diazotization and addition of the diazonium salt to the copper catalyst solution.- Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Reaction Fails to Proceed to Completion | - Insufficient amount of sodium nitrite.- Deactivated copper catalyst. | - Use a slight excess of sodium nitrite to ensure complete diazotization.- Use freshly prepared or commercially available high-purity copper(I) chloride. |
| Difficulty in Isolating the Product | - Product is soluble in the aqueous phase.- Formation of an emulsion during workup. | - Adjust the pH of the aqueous layer to suppress the ionization of the thiol group and reduce its water solubility.- Use a different extraction solvent or add brine to break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Sandmeyer Reaction
Materials:
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2-Amino-thiazole-5-thiol
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Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Deionized Water
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Diethyl Ether or Ethyl Acetate (for extraction)
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Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-thiazole-5-thiol in a solution of concentrated hydrochloric acid and water, cooled to 0-5°C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.
-
-
Workup and Purification:
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Extract the reaction mixture with diethyl ether or ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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The crude product can be further purified by column chromatography or recrystallization.
-
Visualizing the Process
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chlorothiazole-5-thiol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from starting materials, side reactions, and degradation products. Potential impurities may include unreacted starting materials, chlorinated precursors, and disulfide-linked dimers formed by the oxidation of the thiol group. The exact impurity profile can vary depending on the synthetic route employed.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for crude this compound are recrystallization, column chromatography, and distillation under reduced pressure. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: How can I minimize the oxidation of the thiol group during purification?
A3: The thiol group in this compound is susceptible to oxidation, leading to the formation of disulfide impurities. To minimize oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and avoid prolonged exposure to air and heat. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT), to the solvents during chromatography can also be beneficial, but its compatibility with the desired reaction chemistry should be considered.
Q4: What are suitable analytical techniques to assess the purity of this compound?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying the purity and identifying impurities.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can provide information on the presence of impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out Instead of Crystallization
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Possible Cause: The solute is coming out of solution above its melting point, or the solvent is too nonpolar.
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Troubleshooting Steps:
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Re-heat the solution to dissolve the oil.
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Add a small amount of a more polar co-solvent to increase the solubility of the compound.
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Cool the solution slowly to allow for proper crystal lattice formation.
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Scratch the inside of the flask with a glass rod to induce crystallization.
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If the issue persists, consider a different solvent system.
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Issue 2: Poor Recovery of the Purified Product
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Possible Cause: The compound has high solubility in the chosen solvent even at low temperatures, or too much solvent was used.
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Troubleshooting Steps:
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Concentrate the mother liquor and cool it again to recover more product.
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Place the crystallization flask in an ice bath or refrigerator to further decrease the solubility.
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Consider using a solvent in which the compound is less soluble.
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Ensure that the minimum amount of hot solvent was used to dissolve the crude product.
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Column Chromatography
Issue 1: Tailing or Streaking of the Compound on the Column
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Possible Cause: The compound is too polar for the chosen solvent system, or it is interacting strongly with the stationary phase. The compound may also be degrading on the silica gel.
-
Troubleshooting Steps:
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Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
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Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, to improve the peak shape of acidic or basic compounds, respectively.
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Consider using a different stationary phase, such as alumina, which can be less acidic than silica gel.
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Issue 2: Co-elution of Impurities with the Product
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Possible Cause: The polarity of the impurity is very similar to that of the product.
-
Troubleshooting Steps:
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Optimize the solvent system by testing different solvent mixtures using Thin Layer Chromatography (TLC) beforehand.
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Use a shallower solvent gradient during elution to improve separation.
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Consider using a different stationary phase with a different selectivity.
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If co-elution persists, a subsequent purification step, such as recrystallization, may be necessary.
-
Data Presentation
Table 1: Suggested Recrystallization Solvents for Thiol-Containing Heterocyclic Compounds
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for moderately polar compounds. The ratio can be adjusted to optimize solubility. |
| Toluene | Low | Suitable for less polar compounds. |
| Hexane/Ethyl Acetate | Low to Medium | A versatile system where the polarity can be finely tuned. |
| Dichloromethane/Hexane | Low to Medium | Another adjustable system suitable for a range of polarities. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but have low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of Crude this compound
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Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and eluent system that provides good separation between the product and impurities (Rf value of the product should be around 0.3-0.4).
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Column Packing: Pack a glass column with the selected stationary phase as a slurry in the initial eluent.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
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Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the purified product under high vacuum.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: General troubleshooting decision tree for purification.
References
- 1. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability and degradation pathways of 2-Chlorothiazole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorothiazole-5-thiol. The information provided is based on the general chemical principles of thiazoles and thiols and is intended to serve as a guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains two reactive functional groups: a thiol (-SH) and a chloro-substituted thiazole ring. The primary stability concerns are:
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Oxidation of the thiol group: Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other sulfonic acid derivatives. This is often accelerated by the presence of oxygen, metal ions, and light.
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Nucleophilic substitution of the chlorine atom: The chlorine atom on the thiazole ring can be displaced by nucleophiles. The reactivity of the 2-chlorothiazole is influenced by the reaction conditions and the nature of the nucleophile.[1]
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Hydrolysis: The thiazole ring and the chloro group may be susceptible to hydrolysis under acidic or basic conditions.
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Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a tightly sealed container to prevent exposure to air and moisture. For long-term storage, keeping it at or below -20°C is recommended.
Q3: My compound has a strong, unpleasant odor. Is this normal?
A3: Yes, thiols are known for their strong and often unpleasant odors.[2] It is crucial to handle this compound in a well-ventilated fume hood.[2] All glassware and equipment that come into contact with the compound should be decontaminated with a bleach solution to neutralize the odor.[2]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[3][4][5] The method should be validated to ensure it can separate the intact drug from its degradation products.[6][7] Mass spectrometry (LC-MS) can be used to identify unknown degradation products.[8][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpectedly rapid degradation of the compound in solution. | Oxidation of the thiol group. | Degas solvents before use to remove dissolved oxygen. Work under an inert atmosphere (nitrogen or argon). Add an antioxidant to the formulation if compatible. |
| Presence of trace metal ion contaminants. | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA if appropriate for the application. | |
| Incorrect pH of the solution. | Determine the pH of optimal stability through a forced degradation study. Buffer your solutions accordingly. | |
| The color of the compound or its solution changes over time. | Formation of colored degradation products. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust storage and handling conditions to minimize their formation. |
| Oxidation of the thiol. | See "Unexpectedly rapid degradation of the compound in solution." | |
| Inconsistent results in bioassays or other experiments. | Degradation of the compound leading to lower active concentration. | Prepare solutions fresh before each experiment. Re-evaluate the stability of the compound under your specific experimental conditions. |
| Interference from degradation products. | Develop and validate a stability-indicating analytical method to ensure you are quantifying the active compound accurately.[6][7] | |
| Difficulty in achieving mass balance in stability studies. | Formation of volatile or non-chromatophoric degradation products. | Use a combination of analytical techniques (e.g., HPLC with different detectors, GC-MS for volatile compounds) to account for all degradation products. |
| Adsorption of the compound or its degradants to container surfaces. | Use silanized glassware or low-adsorption containers. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][6][7][10] A typical study involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
1. Acid and Base Hydrolysis:
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Procedure: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
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Conditions: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
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Time Points: Analyze samples at initial, 2, 4, 8, 12, and 24 hours.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Conditions: Store the solution at room temperature, protected from light.
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Time Points: Analyze samples at initial, 1, 2, 4, 6, and 8 hours.
3. Thermal Degradation:
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Procedure: Store the solid compound in a temperature-controlled oven.
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Conditions: Expose the solid to a high temperature (e.g., 80°C).
-
Time Points: Analyze samples at initial, 1, 3, 5, and 7 days.
4. Photostability:
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Procedure: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Conditions: Follow ICH Q1B guidelines for photostability testing. A control sample should be protected from light.
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Time Points: Analyze samples after a specified duration of light exposure.
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl | 24 hours | 60 | ||
| 0.1 M NaOH | 24 hours | 60 | ||
| 3% H₂O₂ | 8 hours | Room Temp | ||
| Heat (solid) | 7 days | 80 | ||
| Light (solution) | Per ICH Q1B | Photostability Chamber |
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A general experimental workflow for conducting a forced degradation study.
Troubleshooting Logic for Unexpected Degradation
Caption: A decision tree to troubleshoot unexpected degradation of this compound.
References
- 1. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. biomedres.us [biomedres.us]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 10. pharmtech.com [pharmtech.com]
Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorothiazole-5-thiol. The following information is based on established synthetic routes for analogous heterocyclic compounds, as direct literature on the synthesis of this specific molecule is limited. A plausible and commonly employed synthetic strategy involves the diazotization of a 2-aminothiazole-5-thiol precursor followed by a Sandmeyer reaction.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and logical synthetic approach is a two-step process:
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Synthesis of the precursor: Preparation of 2-amino-5-mercaptothiazole.
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Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group of the precursor to a chloro group via a diazonium salt intermediate.
Q2: What are the critical parameters in the Sandmeyer reaction for replacing the amino group with a chloro group?
The critical parameters for a successful Sandmeyer reaction include:
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Temperature: Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
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Acid Concentration: A sufficient concentration of acid (e.g., hydrochloric acid) is crucial for the formation of nitrous acid and the diazonium salt.
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Copper(I) Chloride: The use of a copper(I) chloride catalyst is essential for the conversion of the diazonium salt to the final chlorinated product.[1][2][3]
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Purity of the Starting Material: Impurities in the 2-amino-5-mercaptothiazole precursor can lead to undesired side reactions.
Q3: What are the potential side reactions during the diazotization and Sandmeyer steps?
Common side reactions include:
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Formation of Phenolic Byproducts: The diazonium salt can react with water to form a 2-hydroxythiazole-5-thiol, especially if the temperature is not adequately controlled.[4]
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Azo Coupling: The diazonium salt can couple with the starting material or other aromatic species present in the reaction mixture to form colored azo compounds.
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Reduction of the Diazonium Group: The diazonium group can be reduced back to a hydrazine or even an amino group under certain conditions.
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Formation of Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Use a sufficient excess of sodium nitrite and hydrochloric acid. |
| Decomposition of the diazonium salt. | Maintain a low temperature throughout the reaction and proceed to the Sandmeyer step immediately after diazotization. | |
| Inefficient Sandmeyer reaction. | Ensure the use of a fresh and active copper(I) chloride catalyst. The counterion of the copper(I) salt should match the acid used for diazotization to avoid mixed halide products.[4] | |
| Presence of a colored impurity | Formation of azo compounds. | Ensure slow and controlled addition of sodium nitrite to prevent localized excess. Maintain a sufficiently acidic medium. |
| Formation of an unexpected -OH peak in NMR/IR | Hydrolysis of the diazonium salt to a 2-hydroxy derivative. | Strictly maintain low temperatures (0-5 °C) during diazotization and the Sandmeyer reaction. |
| Difficulty in isolating the product | Product may be unstable or prone to oxidation/dimerization. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider immediate derivatization or use in the next step if the thiol is unstable. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-mercaptothiazole (Precursor)
This protocol is a representative procedure based on the synthesis of similar aminomercaptothiazole derivatives.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
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Reactants: To a solution of thiourea in a suitable solvent (e.g., ethanol), add a solution of a reactive α-halocarbonyl compound that will introduce the thiol or a protected thiol group at the 5-position.
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Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.
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Work-up: After the reaction is complete (monitored by TLC), the product is isolated by filtration or extraction. Purification can be achieved by recrystallization.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
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Suspend 2-amino-5-mercaptothiazole in a solution of hydrochloric acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
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Cool this solution to 0-5 °C.
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Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Isolation and Purification:
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The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography.
-
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Optimizing reaction conditions for creating 2-Chlorothiazole-5-thiol analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 2-chlorothiazole-5-thiol and its analogs. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process. The first step is the chlorosulfonation of 2-chlorothiazole to produce 2-chlorothiazole-5-sulfonyl chloride. The subsequent step involves the reduction of the sulfonyl chloride to the desired this compound.
Q2: I am having trouble with the chlorosulfonation of 2-chlorothiazole. What are the critical parameters?
Successful chlorosulfonation typically depends on the choice of reagent and reaction temperature. Chlorosulfonic acid is a common reagent for this transformation. It is crucial to maintain a low temperature during the addition of the substrate to the chlorosulfonic acid to control the reactivity and prevent side reactions.
Q3: My reduction of 2-chlorothiazole-5-sulfonyl chloride is giving low yields of the thiol. What are the recommended reducing agents?
Several reducing agents can be employed for the conversion of sulfonyl chlorides to thiols. Common choices include zinc dust in the presence of an acid (like sulfuric acid or acetic acid), or lithium aluminum hydride (LiAlH4). The choice of reducing agent can impact the reaction's success and yield. For instance, zinc/acid reductions often require careful temperature control to prevent side reactions.
Q4: I am considering a Sandmeyer reaction to introduce the chloro group at the 2-position from a 2-aminothiazole precursor. What are the potential challenges?
The Sandmeyer reaction on heteroaromatic amines like 2-aminothiazoles can be challenging. The stability of the intermediate diazonium salt is a primary concern.[1][2] These salts can be unstable and may decompose, leading to the formation of undesired byproducts, including 2-chlorothiazole if the diazotization is performed in the presence of hydrochloric acid.[1]
Q5: How can I purify the final this compound product?
Purification of thiols can be challenging due to their propensity for oxidation to disulfides. Standard purification techniques like column chromatography can be used, but it is often advisable to perform them under an inert atmosphere. Extraction with a mild base to form the thiolate salt, followed by washing and re-acidification, can also be an effective purification method.
Troubleshooting Guides
Guide 1: Chlorosulfonation of 2-Chlorothiazole
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion to 2-chlorothiazole-5-sulfonyl chloride | Insufficiently reactive sulfonating agent. | Use fresh chlorosulfonic acid. Ensure the reaction is stirred efficiently to promote contact between reactants. |
| Reaction temperature is too low. | While initial cooling is important, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or GC-MS. | |
| Formation of dark, tarry byproducts | Reaction temperature is too high. | Maintain a low temperature (e.g., 0-5 °C) during the addition of 2-chlorothiazole to chlorosulfonic acid. Add the substrate slowly to control the exotherm. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Product decomposes during work-up | Hydrolysis of the sulfonyl chloride. | Perform the aqueous work-up at low temperatures (e.g., with ice-cold water) and quickly. Extract the product into an organic solvent promptly. |
Guide 2: Reduction of 2-Chlorothiazole-5-sulfonyl Chloride to Thiol
| Issue | Potential Cause | Recommended Solution |
| Low yield of the thiol | Incomplete reduction. | Increase the equivalents of the reducing agent (e.g., zinc dust or LiAlH4). Extend the reaction time. Monitor the reaction progress by TLC. |
| Over-reduction or side reactions. | Control the reaction temperature carefully. For zinc/acid reductions, maintain the temperature as specified in the protocol, as higher temperatures can lead to undesired byproducts.[3][4] For LiAlH4 reductions, consider adding the hydride solution slowly to a cooled solution of the sulfonyl chloride. | |
| Formation of the corresponding disulfide | Oxidation of the thiol during reaction or work-up. | Degas solvents before use. Work under an inert atmosphere. During the work-up, use deoxygenated water and consider adding a reducing agent like sodium bisulfite to the aqueous layer. |
| Difficulty in isolating the product | The product is volatile or water-soluble. | Use a suitable extraction solvent. If the product is acidic, extraction with a mild base, followed by acidification and re-extraction, can aid in isolation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorothiazole-5-sulfonyl Chloride
This protocol is a general guideline and may require optimization.
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In a flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath.
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Slowly add 2-chlorothiazole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
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Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chlorothiazole-5-sulfonyl chloride. Further purification may be achieved by recrystallization or column chromatography.
Protocol 2: Reduction of 2-Chlorothiazole-5-sulfonyl Chloride with Zinc and Acid
This protocol is a general guideline and may require optimization.
-
In a round-bottomed flask, suspend 2-chlorothiazole-5-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetic acid or aqueous sulfuric acid.
-
Cool the suspension in an ice bath and add zinc dust (3-5 equivalents) portion-wise with stirring.
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After the addition of zinc, continue stirring at a controlled temperature (e.g., 0-10 °C or as optimized) for several hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove excess zinc.
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Extract the filtrate with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thiol by column chromatography or distillation under reduced pressure, taking care to avoid prolonged exposure to air.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the reduction step.
Caption: Potential Sandmeyer reaction pathway and pitfalls.
References
Technical Support Center: Troubleshooting Byproduct Formation in Thiazole Chlorination
Welcome to the technical support center for thiazole chlorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chlorination reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the chlorination of thiazole derivatives?
A1: The most prevalent byproducts in thiazole chlorination are typically polychlorinated thiazoles (di-, tri-, and tetrachlorinated species) and regioisomers. The formation of these byproducts is highly dependent on the substrate, the chlorinating agent used, and the reaction conditions. For instance, using strong chlorinating agents or excess reagent can lead to over-chlorination. The position of existing substituents on the thiazole ring will direct the regioselectivity of the chlorination, and unfavorable conditions can lead to a mixture of isomers.
Q2: Which chlorinating agent is best for my thiazole derivative?
A2: The choice of chlorinating agent is critical and depends on the specific thiazole substrate and the desired product. Common chlorinating agents include sulfuryl chloride (SOCl), N-chlorosuccinimide (NCS), and chlorine gas (Cl).
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Sulfuryl chloride (SOCl) is a strong chlorinating agent often used for the synthesis of compounds like 2-chloro-5-chloromethylthiazole.[1] However, its high reactivity can sometimes lead to polychlorination if the reaction is not carefully controlled.
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N-chlorosuccinimide (NCS) is a milder and more selective chlorinating agent.[2][3][4][5] It is often preferred when dealing with sensitive functional groups on the thiazole ring to minimize over-chlorination and other side reactions.
-
Chlorine gas (Cl) can also be used but requires specialized equipment and careful handling due to its toxicity and reactivity.
A comparative study is often necessary to determine the optimal reagent for a specific transformation.
Q3: How can I minimize the formation of polychlorinated byproducts?
A3: To minimize polychlorination, consider the following strategies:
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Control Stoichiometry: Use a precise molar equivalent of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote further chlorination.
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Choice of Chlorinating Agent: Employ a milder chlorinating agent like NCS, which is known for better selectivity.[2][3][4][5]
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of subsequent chlorination reactions.
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Slow Addition: Add the chlorinating agent dropwise or in portions to maintain a low instantaneous concentration in the reaction mixture.
Q4: How do I control the regioselectivity of the chlorination?
A4: Regioselectivity is primarily governed by the electronic and steric effects of the substituents already present on the thiazole ring. Electrophilic substitution on the thiazole ring generally occurs at the 5-position, unless it is already substituted.[6] For example, 2-aminothiazole is readily nitrated at the 5-position.[6] To influence regioselectivity:
-
Protecting Groups: Temporarily protect certain positions on the ring to direct the chlorination to the desired site.
-
Catalyst: The use of specific catalysts can influence the regiochemical outcome of the reaction.
-
Solvent: The polarity of the solvent can affect the reactivity of the electrophile and the substrate, thereby influencing the isomer distribution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired monochlorinated product | - Incomplete reaction. - Degradation of starting material or product. - Formation of multiple byproducts. | - Increase reaction time or temperature cautiously. - Use a slight excess of the chlorinating agent. - Employ a milder chlorinating agent (e.g., NCS) to reduce degradation. - Optimize reaction conditions (solvent, temperature) to favor the desired product. |
| Significant formation of dichlorinated or polychlorinated byproducts | - Excess of chlorinating agent. - High reaction temperature. - Highly reactive chlorinating agent (e.g., SOCl). | - Reduce the molar equivalents of the chlorinating agent. - Lower the reaction temperature. - Switch to a milder chlorinating agent like NCS. - Add the chlorinating agent slowly to the reaction mixture. |
| Formation of undesired regioisomers | - Lack of regiochemical control. - Isomerization under reaction conditions. | - Investigate the directing effects of your substituents. - Consider using a protecting group strategy. - Screen different solvents and catalysts to improve selectivity. |
| Difficulty in purifying the desired product from byproducts | - Similar physical properties (e.g., boiling point, polarity) of the product and byproducts. | - For distillation, use a fractional distillation column. The addition of a high-boiling point, inert solvent like oligomeric polyethers has been shown to improve the separation of 2-chloro-5-chloromethylthiazole.[7][8] - For chromatography, screen different solvent systems and stationary phases to improve resolution. - Consider converting the product to a crystalline derivative for purification by recrystallization, followed by deprotection. |
Experimental Protocols
General Protocol for Chlorination of a Thiazole Derivative with Sulfuryl Chloride
This protocol is a general guideline and should be optimized for each specific substrate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the thiazole derivative (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride).
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (1.0 - 1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench any remaining sulfuryl chloride by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
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Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure, column chromatography, or recrystallization. For example, 2-chloro-5-(chloromethyl)thiazole has been purified by distillation under reduced pressure to yield a product with a boiling point of 110°C at 20 mmHg.[9]
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation Pathway
References
- 1. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. benthamscience.com [benthamscience.com]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. patents.justia.com [patents.justia.com]
- 8. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Challenges in the scale-up synthesis of 2-Chlorothiazole-5-thiol
Technical Support Center: Synthesis of 2-Chlorothiazole-5-thiol
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthetic strategies involve a two-step process. The first step is the synthesis of the precursor, 2-chloro-5-chloromethylthiazole. The second step is the conversion of the 5-chloromethyl group to a 5-thiol group.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Both the chlorinated thiazole intermediates and the final thiol product should be handled with care. Thiols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The synthesis of the precursor may involve corrosive reagents like sulfuryl chloride, requiring careful handling and quenching procedures.
Q3: My final product is a yellow oil, but I was expecting a solid. Is this normal?
A3: this compound can exist as a low-melting solid or a yellowish oil, depending on its purity. The presence of residual solvent or minor impurities can lower the melting point.
Q4: I am observing a significant amount of a high-molecular-weight impurity in my final product. What could it be?
A4: A common side product in the synthesis of thiols is the corresponding disulfide, formed by the oxidation of the thiol.[1][2] This is particularly prevalent when the reaction mixture is exposed to air, especially under basic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of 2-chloro-5-chloromethylthiazole | Incomplete reaction; Side reactions due to overheating; Loss of product during workup. | Ensure complete conversion by monitoring the reaction by TLC or GC. Maintain strict temperature control during the chlorination step. Optimize the distillation conditions to minimize thermal decomposition. |
| Formation of a disulfide byproduct | Oxidation of the thiol during the reaction or workup. | Perform the thiolation and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Consider adding a reducing agent, such as dithiothreitol (DTT), during the workup to reduce any disulfide formed back to the thiol. |
| Incomplete conversion of the 5-chloromethyl group to the thiol | Insufficient reaction time or temperature; Poor quality of the thiolation reagent (e.g., old sodium hydrosulfide or thiourea). | Increase the reaction time and/or temperature, monitoring for the consumption of the starting material. Use freshly opened or properly stored reagents. |
| Difficulty in removing the urea byproduct from the thiourea route | Urea has some solubility in organic solvents. | After the hydrolysis step, ensure the pH is sufficiently basic to hydrolyze the isothiouronium salt completely. Multiple extractions with water may be necessary. In some cases, a mild acidic wash can help to remove any remaining basic impurities. |
| Product decomposes during distillation | This compound may have limited thermal stability. | Purify by vacuum distillation at the lowest possible temperature. If thermal decomposition is still an issue, consider alternative purification methods such as column chromatography on silica gel. |
Data Presentation
Table 1: Reported Yields and Purity for the Synthesis of 2-chloro-5-chloromethylthiazole
| Starting Material | Chlorinating Agent | Solvent | Yield (%) | Purity (%) | Reference |
| 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | 93 | 96 | [3] |
| 2-Chloroallyl isothiocyanate | Sulfuryl Chloride | Dichloromethane | Not Reported | Not Reported | [4] |
| 1,3-Dichloropropene and Sodium Thiocyanate | Chlorine | Chloroform | ~65 | Not Reported | [5] |
Table 2: Representative Yields for the Thiolation of Alkyl Halides
| Thiolation Reagent | Substrate | Conditions | Yield (%) | Reference |
| Thiourea, followed by hydrolysis | Alkyl Halide | 1. Ethanol, reflux; 2. NaOH, reflux | Generally Good to High | [2] |
| Sodium Hydrosulfide | Alkyl Halide | Ethanol or DMF | Variable | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-chloromethylthiazole
This protocol is based on a representative procedure for the chlorination of an allyl isothiocyanate derivative.
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Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas inlet/outlet is charged with 2-chloroallyl isothiocyanate and a suitable solvent (e.g., acetonitrile or dichloromethane). The flask is cooled in an ice-water bath.
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Chlorination: A solution of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas dissolved in the reaction solvent) is added dropwise to the stirred solution while maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.
-
Workup: The reaction mixture is carefully quenched by pouring it into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-chloro-5-chloromethylthiazole.[5][6][7]
Protocol 2: Synthesis of this compound via Thiourea
This is a general and often reliable method for the conversion of alkyl halides to thiols.
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Formation of the Isothiouronium Salt: In a round-bottom flask, 2-chloro-5-chloromethylthiazole is dissolved in ethanol. An equimolar amount of thiourea is added, and the mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed.
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Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is then heated to reflux to hydrolyze the isothiouronium salt.
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Workup: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is then acidified with a mineral acid (e.g., HCl) to protonate the thiolate.
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Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. youtube.com [youtube.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
- 4. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 2-Chlorothiazole-5-thiol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorothiazole-5-thiol. The information provided is designed to help identify and resolve common issues related to impurities in the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound synthesis?
A1: Impurities in this compound synthesis can arise from several sources:
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Starting materials: Unreacted starting materials or impurities present in them.
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Side reactions: Competing reactions that form undesired by-products. A common synthetic route involves the Sandmeyer reaction, which can produce various side products.[1][2][3][4][5]
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Degradation: The product may degrade under certain reaction or work-up conditions (e.g., high temperature, extreme pH).
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Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.
Q2: What is the expected yield and purity of this compound?
A2: The yield and purity can vary significantly depending on the synthetic route and purification method. Generally, a crude yield of 70-80% can be expected, which after purification can lead to a final product with >98% purity.[6]
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress. For more detailed analysis of impurity profiles, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[7][8][9]
Q4: Is this compound sensitive to air or moisture?
A4: Yes, the thiol group in this compound is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding disulfide impurity. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, especially during purification and storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC or HPLC until the starting material is consumed. If the reaction has stalled, consider adding more reagent or increasing the reaction temperature. |
| Degradation of the product. | Avoid excessive heating and prolonged reaction times. Ensure the work-up procedure is performed promptly after the reaction is complete. | |
| Loss of product during work-up/purification. | Optimize extraction and purification steps. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. | |
| Product is an oil or fails to crystallize | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
| High level of impurities. | Purify the crude product using column chromatography before attempting crystallization. | |
| Discoloration of the product (yellow or brown) | Presence of colored impurities from side reactions. | Purify by column chromatography or recrystallization. Activated carbon treatment of a solution of the crude product can sometimes remove colored impurities. |
| Oxidation of the thiol group. | Handle the compound under an inert atmosphere and use degassed solvents. | |
| Presence of an unexpected peak in NMR/LC-MS | Formation of a disulfide by-product. | This will have a mass of (2 * M - 2), where M is the mass of the desired product. To minimize its formation, use degassed solvents and an inert atmosphere. It can often be separated by column chromatography. |
| Incomplete diazotization in the Sandmeyer reaction. | This can lead to residual 2-amino-5-mercaptothiazole. Ensure proper reaction conditions for diazotization (low temperature, appropriate acid concentration). | |
| Formation of a phenol by-product (2-hydroxythiazole-5-thiol). | This can occur if water is present during the Sandmeyer reaction. Use anhydrous solvents and reagents.[1] |
Quantitative Data Summary
The following table summarizes typical data for the synthesis and purification of this compound. Please note that these values are approximate and can vary based on the specific experimental conditions.
| Parameter | Crude Product | Purified Product |
| Yield | 70 - 85% | 60 - 75% |
| Purity (by HPLC) | 85 - 95% | > 98% |
| Appearance | Yellow to brown solid/oil | Off-white to pale yellow solid |
| Melting Point | Broad range | Sharp melting point |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for removing a wide range of impurities.
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
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Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
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Loading: Carefully load the prepared slurry onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This method is effective for removing small amounts of impurities from a solid product.
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Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Potential pathways for impurity formation during the synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 9. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chlorothiazole-5-thiol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvents on the reactivity of 2-Chlorothiazole-5-thiol. The information is tailored for researchers, scientists, and professionals in drug development to navigate common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites: the nucleophilic thiol group (-SH) at the 5-position and the electrophilic carbon atom at the 2-position, which is bonded to the chlorine atom. The reactivity of these sites can be influenced by the choice of solvent.
Q2: How do different types of solvents affect the nucleophilicity of the thiol group?
A2: The nucleophilicity of the thiol group is significantly influenced by the solvent type:
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Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the thiol group, creating a "solvent cage" around it. This solvation shell can hinder the thiol's ability to act as a nucleophile.[1]
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Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not have acidic protons and therefore do not form strong hydrogen bonds with the thiol. This leaves the thiol group more "bare" and thus more nucleophilic.[2]
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Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the solubility of the thiazole derivative may be limited. However, the intrinsic nucleophilicity of the thiol is not diminished by hydrogen bonding.
Q3: What is the expected effect of solvent polarity on nucleophilic substitution at the 2-position?
A3: The effect of solvent polarity on nucleophilic substitution at the 2-position (displacement of the chloride) depends on the reaction mechanism:
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SNAr (Nucleophilic Aromatic Substitution): This is a likely mechanism for this type of heterocyclic system. Polar aprotic solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction without solvating the nucleophile too strongly.
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SN1-like mechanism: While less common for this substrate, a highly polar protic solvent could favor an SN1-like pathway by stabilizing both the departing chloride anion and any potential cationic intermediate.[3]
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SN2-like mechanism: For a concerted backside attack, polar aprotic solvents are typically favored as they enhance the nucleophile's strength.[3]
Troubleshooting Guides
Issue 1: Low yield of the desired product in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice | If using a polar protic solvent, the nucleophilicity of your reagent may be suppressed. Consider switching to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[2] |
| Poor solubility of reactants | Ensure that both this compound and your nucleophile are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a co-solvent system or a different solvent with appropriate polarity. |
| Side reactions | The thiol group on one molecule of this compound can act as a nucleophile, leading to polymerization or dimer formation. Running the reaction at a lower concentration or using a protecting group for the thiol may be necessary. |
| Reaction temperature is too low | Nucleophilic aromatic substitutions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
Issue 2: Formation of multiple unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Competing nucleophilic sites | If your nucleophile also has multiple reactive sites, this can lead to a mixture of products. Consider using a more selective nucleophile or employing protecting groups. |
| Solvent participation in the reaction | Some solvents, especially nucleophilic ones like alcohols in the presence of a base, can compete with your intended nucleophile. Choose an inert solvent for your reaction conditions. |
| Decomposition of starting material or product | Thiazole rings can be sensitive to strong acids or bases, especially at high temperatures. Ensure your reaction conditions are not too harsh. A milder base or lower temperature might be required. |
Data Presentation
Table 1: Relative Reaction Rates for the S-alkylation of this compound with Benzyl Bromide in Various Solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.5 | 0.8 |
| Acetonitrile | Polar Aprotic | 37.5 | 15 |
| DMF | Polar Aprotic | 36.7 | 25 |
| THF | Polar Aprotic | 7.6 | 5 |
| Toluene | Nonpolar | 2.4 | < 0.1 |
Note: The data presented are illustrative and based on general principles of solvent effects on S-alkylation reactions.
Table 2: Product Distribution for the Reaction of this compound with Sodium Methoxide.
| Solvent | Solvent Type | Yield of 2-Methoxythiazole-5-thiol (%) | Yield of Dimer/Polymer (%) |
| Methanol | Polar Protic | 75 | 10 |
| DMSO | Polar Aprotic | 55 | 30 |
| Dioxane | Nonpolar | 20 | 60 |
Note: The data presented are hypothetical and intended to illustrate the impact of solvent on competing reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
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Dissolve this compound (1 equivalent) in the desired solvent (e.g., DMF, acetonitrile).
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Add a suitable base (e.g., K2CO3, Et3N) (1.1 equivalents) to the solution.
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Stir the mixture at room temperature for 10-15 minutes.
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Add the alkylating agent (e.g., an alkyl halide) (1.05 equivalents) dropwise.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Nucleophilic Substitution at the 2-Position
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To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., DMSO, NMP), add the nucleophile (1.2 equivalents).
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If the nucleophile is an amine, an excess of the amine can often be used as the base. For other nucleophiles, an external base (e.g., NaH, K2CO3) may be required.
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
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Monitor the reaction by TLC or LC-MS.
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After the starting material is consumed, cool the reaction to room temperature.
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Carefully pour the reaction mixture into ice water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum.
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Recrystallize or purify by column chromatography as needed.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical relationship of solvent type on the nucleophilicity of the thiol group.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-Aminothiazole Analogs Versus 2-Chlorothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two classes of thiazole compounds: the extensively studied 2-aminothiazole analogs and their 2-chlorothiazole counterparts. While 2-aminothiazoles are a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological effects, data on the bioactivity of 2-chlorothiazole derivatives, particularly 2-Chlorothiazole-5-thiol, is sparse. The available literature primarily positions 2-chlorothiazoles as synthetic intermediates, often derived from their 2-amino precursors.
The core of this comparison hinges on the critical role of the substituent at the 2-position of the thiazole ring. Evidence suggests that the 2-amino group is a key pharmacophore, crucial for the biological effects observed in this scaffold. Its replacement with a chloro group often leads to a significant reduction in bioactivity.
Overview of Bioactivity
The 2-aminothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] In contrast, 2-chlorothiazole derivatives are typically generated from 2-aminothiazoles via reactions like the Sandmeyer reaction, serving as intermediates for further chemical modification rather than as final bioactive agents.[1][2]
A key finding in the literature highlights that the introduction of a chlorine atom onto the 2-amino group of a thiazole derivative resulted in a significant decrease in its anticancer activity, underscoring the importance of the amino group for cytotoxicity.[3]
Quantitative Bioactivity Data: A Comparative Summary
Direct comparative data for this compound is not available in the reviewed literature. The following tables summarize the bioactivity of various 2-aminothiazole analogs across different therapeutic areas. This data illustrates the potent and diverse activities of this class of compounds.
Table 1: Anticancer Activity of Representative 2-Aminothiazole Analogs
| Compound Name/Reference | Cancer Cell Line | Bioactivity Metric (IC₅₀) | Citation |
| Compound 21 (Dasatinib analog) | K563 (Leukemia) | 16.3 µM | [3] |
| HT29 (Colon) | 21.6 µM | [3] | |
| Compound 17 (KPNB1 Inhibitor) | KPNB1 Binding | K_d_ ~20 nM | [3] |
| TH-39 | K562 (Leukemia) | Not specified (induced apoptosis) | [3] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [4] |
| Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole (78) | Hec1/Nek2 Inhibition | Potent Inhibition | [1] |
Table 2: Antimicrobial Activity of Representative 2-Aminothiazole Analogs
| Compound Name/Reference | Microbial Strain | Bioactivity Metric (MIC) | Citation |
| Thiazolyl-thiourea derivative (124) | S. aureus, S. epidermidis | 4 - 16 µg/mL | [1] |
| Arylazo-thiazole derivative (110) | E. coli, S. aureus | Good Activity | [2] |
| Compound 144 | B. cereus | Highest Activity in Series | [2] |
| Thiazole-1,3,5-triazine hybrid (26) | P. falciparum (3D-7) | 10.03 - 54.58 µg/mL | [5] |
| Thiazole derivative (3a) | S. aureus, E. coli | Zone of Inhibition: 28 mm, 27 mm | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are protocols for two key assays commonly used to evaluate the anticancer and antimicrobial properties of thiazole derivatives.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., Panc-1, K562) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.[4][7]
-
Compound Treatment: The thiazole compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is then added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).[7]
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[7]
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic route from 2-aminothiazole to 2-chlorothiazole and its impact on bioactivity.
Caption: A typical experimental workflow for determining the cytotoxicity of test compounds.
Caption: Inhibition of kinase signaling by 2-aminothiazole analogs leading to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciprofiles.com [sciprofiles.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Thiazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of substituted thiazoles is a cornerstone of medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. This guide provides a comparative analysis of the most common and effective synthesis routes for this critical heterocyclic motif, presenting quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection.
This comparative guide delves into the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements such as microwave-assisted and one-pot methodologies. By objectively laying out the performance of each route with supporting experimental data, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
At a Glance: Comparison of Key Thiazole Synthesis Routes
The selection of an appropriate synthetic strategy for substituted thiazoles depends on several factors, including the desired substitution pattern, availability of starting materials, and desired reaction efficiency. The following table summarizes the key quantitative parameters of the discussed synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99% |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant" |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P4S10) | Not specified | ~170 °C | Not specified |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92% |
| One-Pot Chemoenzymatic | Secondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | Trypsin from porcine pancreas | 7 h | 45 °C | up to 94% |
| Solvent-Free Hantzsch | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid | Not specified | Not specified | 79 - 90% |
Visualizing the Pathways: Synthetic Schemes and Workflows
To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.
Validating the Structure of 2-Chlorothiazole-5-thiol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. 2-Chlorothiazole-5-thiol, a molecule of interest for its potential applications in medicinal chemistry, requires rigorous structural validation to ensure its identity and purity. This guide provides a comparative analysis of the expected spectroscopic data for this compound against a known alternative, 2-mercaptobenzothiazole, and outlines the standard experimental protocols for acquiring the necessary spectroscopic data.
Predicted and Comparative Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on the known spectroscopic behavior of analogous compounds, including 2-chlorothiazole and aromatic thiols. This predicted data is then compared with the experimental data for the well-characterized heterocyclic thiol, 2-mercaptobenzothiazole.
| Spectroscopic Technique | This compound (Predicted Data) | 2-Mercaptobenzothiazole (Alternative - Experimental Data) |
| ¹H NMR | ~7.5-8.0 ppm (s, 1H, H4 of thiazole ring), ~3.5-4.5 ppm (s, 1H, SH) | ~7.1-7.8 ppm (m, 4H, aromatic protons), ~14.2 ppm (br s, 1H, SH) |
| ¹³C NMR | ~150-155 ppm (C2), ~140-145 ppm (C4), ~120-125 ppm (C5) | ~152.9 ppm (C=S), ~141.2 ppm, ~132.5 ppm, ~126.4 ppm, ~124.5 ppm, ~121.7 ppm, ~110.1 ppm (aromatic carbons) |
| FT-IR (cm⁻¹) | ~2550-2600 (S-H stretch), ~1500-1600 (C=N stretch), ~1300-1400 (C-N stretch), ~700-800 (C-S stretch), ~600-800 (C-Cl stretch) | ~2985-3065 (aromatic C-H stretch), ~1595 (C=N stretch), ~1458 (aromatic C=C stretch), ~1010 (C=S stretch) |
| Mass Spec. (m/z) | Expected [M]⁺ at ~149.9 g/mol (for ³⁵Cl) and ~151.9 g/mol (for ³⁷Cl) with ~3:1 isotopic ratio | [M]⁺ at 167.0 g/mol |
Experimental Protocols
Accurate structural validation relies on the precise execution of spectroscopic experiments. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary. Ensure the sample is fully dissolved. If solids are present, filter the solution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm). In modern instruments, the residual solvent peak can often be used for calibration.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., acetone, dichloromethane).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
-
-
Background Spectrum: Run a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder.
-
Data Acquisition: Acquire the FT-IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by gas chromatography. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.
-
Ionization: The sample molecules are ionized. In electron ionization (EI), a high-energy electron beam is used to knock an electron off the molecule, forming a molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of a chemical compound like this compound using the spectroscopic methods described.
Caption: Workflow for spectroscopic validation of a chemical structure.
A Researcher's Guide to In Vitro Assay Methods for 2-Chlorothiazole-5-thiol Derivatives
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-chlorothiazole-5-thiol derivatives, a systematic evaluation of their biological activity is paramount. This guide provides a comparative overview of key in vitro assay methods, complete with experimental data from related thiazole compounds and detailed protocols to facilitate the screening and characterization of these novel chemical entities. The focus is on assays for anticancer, antimicrobial, and enzyme inhibitory activities, which are common areas of investigation for thiazole derivatives.
Cytotoxicity and Anticancer Activity
A primary area of investigation for novel thiazole derivatives is their potential as anticancer agents. A variety of in vitro assays are employed to assess their ability to inhibit cancer cell growth and induce cell death.
Comparative Data of Thiazole Derivatives in Anticancer Assays:
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivatives (4a-c, 5) | MTT Assay | MCF-7 (Breast Cancer) | 2.57 - 31.5 | [1] |
| Thiazole Derivatives (4a-c, 5) | MTT Assay | HepG2 (Liver Cancer) | 7.26 - 51.7 | [1] |
| Aryl Thiazole Molecules (3a-4e) | MTT Assay | MDA-MB-231 (Breast Cancer) | Moderate to Good Activity | [2] |
| Thiazole Incorporated Phthalimide (5b) | MTT Assay | MCF-7 (Breast Cancer) | 0.2 | [3] |
| Bis-Thiazole Derivative (5e) | MTT Assay | MCF-7 (Breast Cancer) | 0.6648 | [4] |
| Thiazole-Amino Acid Hybrid (5a) | MTT Assay | A549 (Lung Cancer) | 8.02 | [5] |
| Thiazole-Amino Acid Hybrid (5a) | MTT Assay | HeLa (Cervical Cancer) | 6.51 | [5] |
| Thiazole-Amino Acid Hybrid (5a) | MTT Assay | MCF-7 (Breast Cancer) | 6.84 | [5] |
Key Experimental Protocols:
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity:
This colorimetric assay is a standard method for assessing cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.
2. Apoptosis Assays:
To determine if the cytotoxic effects are due to apoptosis, several assays can be performed.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).
-
Cell Cycle Analysis: Staining cells with a fluorescent dye that binds to DNA, such as propidium iodide, followed by flow cytometry, can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[1]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases, such as caspase-3, to confirm apoptotic cell death.[3]
Workflow for Anticancer Activity Screening:
Enzyme Inhibition Assays
Many thiazole derivatives exert their therapeutic effects by inhibiting specific enzymes. The choice of enzyme to target will depend on the therapeutic area of interest.
Comparative Data of Thiazole Derivatives in Enzyme Inhibition Assays:
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Thiazole Derivative (4c) | VEGFR-2 | 0.15 | [1] |
| Thiazole Derivative (3b) | PI3Kα | 0.086 | [6] |
| Thiazole Derivative (3b) | mTOR | 0.221 | [6] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 | [7] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 | [7] |
Key Experimental Protocols:
1. VEGFR-2 Kinase Inhibition Assay:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.
-
Assay Principle: This assay typically measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Inhibition of the kinase results in a decreased phosphorylation signal.
-
Methodology: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Incubate recombinant human VEGFR-2 enzyme with the test compounds.
-
Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate.
-
Stop the reaction and add a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Measure the TR-FRET signal. A decrease in the signal indicates inhibition of VEGFR-2.
-
VEGFR-2 Signaling Pathway:
Antimicrobial Activity
Thiazole-containing compounds have shown promise as antimicrobial agents.[8][9][10] Standardized methods are used to determine their efficacy against a panel of pathogenic bacteria and fungi.
Comparative Data of Thiazole Derivatives in Antimicrobial Assays:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Thienyl-substituted thiazoles | Staphylococcus aureus | 6.25 - 12.5 | [8] |
| Thienyl-substituted thiazoles | Escherichia coli | 6.25 - 12.5 | [8] |
| Thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25 - 12.5 | [8] |
| Bisthiazole derivatives | Mycobacterium bovis BCG | 9.64 - 23.64 | [8] |
Key Experimental Protocol:
1. Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).
-
Conclusion
The in vitro evaluation of this compound derivatives requires a multi-faceted approach. This guide provides a framework for assessing their potential as anticancer, enzyme inhibitory, and antimicrobial agents. By employing these standardized assays, researchers can effectively screen and characterize their compounds, leading to the identification of promising candidates for further preclinical and clinical development. The provided experimental protocols and comparative data for related thiazole structures serve as a valuable resource for initiating these investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
Purity Assessment of Synthesized 2-Chlorothiazole-5-thiol by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized 2-Chlorothiazole-5-thiol, a crucial intermediate in the development of various pharmaceutical compounds. The purity of this reagent is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final active pharmaceutical ingredient (API). This document details a proposed synthetic route, potential impurities, and a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for its purification and quality control.
Synthesis of this compound
The synthesis of this compound can be approached from the more readily available precursor, 2-chloro-5-chloromethyl-thiazole. The primary transformation involves the conversion of the chloromethyl group to a thiol moiety. Two common methods for this conversion are presented below.
Method 1: Reaction with Sodium Hydrosulfide
This method involves a direct nucleophilic substitution of the chlorine atom by the hydrosulfide anion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-chloromethyl-thiazole in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add a solution of sodium hydrosulfide (NaSH) in water or ethanol to the flask. An excess of NaSH is recommended to drive the reaction to completion and minimize the formation of the corresponding sulfide impurity.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to precipitate the thiol.
-
Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Method 2: Reaction with Thiourea followed by Hydrolysis
This two-step method provides an alternative route to the thiol, often with fewer side products.
Experimental Protocol:
-
Thiouronium Salt Formation: Dissolve 2-chloro-5-chloromethyl-thiazole in a suitable solvent like ethanol. Add an equimolar amount of thiourea and reflux the mixture for 2-4 hours to form the isothiouronium salt.
-
Hydrolysis: After cooling, the isothiouronium salt can be hydrolyzed to the thiol by adding a base, such as sodium hydroxide solution, and heating the mixture.
-
Work-up and Purification: The reaction mixture is cooled and acidified to precipitate the this compound. The product is then collected by filtration, washed, and dried.
Potential Impurities in the Synthesis
The purity of the final product is often compromised by the presence of several potential impurities arising from side reactions or incomplete conversion. Understanding these impurities is crucial for developing a robust HPLC method for purity assessment.
| Impurity Name | Structure | Origin |
| 2-chloro-5-chloromethyl-thiazole | Cl-C₃HNS-CH₂Cl | Unreacted starting material. |
| Bis(2-chloro-thiazol-5-ylmethyl)sulfide | (Cl-C₃HNS-CH₂)₂S | Reaction of the product with unreacted starting material. |
| 2-chloro-5-hydroxymethyl-thiazole | Cl-C₃HNS-CH₂OH | Hydrolysis of the starting material. |
| Disulfide of this compound | (Cl-C₃HNS-S)₂ | Oxidation of the final product. |
HPLC Purity Assessment: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound due to its high resolution, sensitivity, and accuracy. Below is a comparison of two potential reversed-phase HPLC methods.
Method A: Isocratic Elution
This method utilizes a constant mobile phase composition for the separation. It is often simpler and faster to develop.
Method B: Gradient Elution
This method involves a programmed change in the mobile phase composition during the analysis, which can provide better resolution for complex mixtures with a wide range of polarities.
Table 1: Comparison of HPLC Methods for Purity Assessment of this compound
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Program | Isocratic | 0-2 min: 40% B2-15 min: 40-80% B15-18 min: 80% B18-20 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C |
| Expected Retention Time of Main Peak | ~ 5-7 minutes | ~ 10-12 minutes |
| Pros | - Simple and rapid- Good for routine analysis of known impurities | - Better resolution of complex mixtures- Can separate impurities with a wider polarity range |
| Cons | - May not resolve all potential impurities- Less flexible for unknown samples | - Longer run times- More complex method development |
Experimental Workflow and Signaling Pathways
To visualize the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Workflow for HPLC purity analysis.
This guide provides a foundational framework for the purity assessment of synthesized this compound. Researchers are encouraged to optimize the presented methods based on their specific instrumentation and the impurity profile of their synthesized material. The detailed protocols and comparative data aim to facilitate the development of robust and reliable quality control procedures in a research and drug development setting.
Comparative Reactivity of 2-Chlorothiazole-5-thiol and Other Aromatic Thiols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of thiol-containing compounds is paramount for applications ranging from synthetic chemistry to drug design. This guide provides a comparative analysis of the reactivity of 2-chlorothiazole-5-thiol against other common aromatic thiols, supported by established principles of chemical reactivity and available experimental data for analogous compounds.
The nucleophilic character of the thiol group is central to its role in a myriad of chemical transformations, including nucleophilic aromatic substitution (SNAr), Michael additions, and disulfide bond formation. The reactivity of a thiol is intrinsically linked to the acidity of the S-H bond, expressed by its pKa value. A lower pKa facilitates the formation of the more nucleophilic thiolate anion (RS⁻) at a given pH. However, the intrinsic nucleophilicity of the thiolate is also influenced by the electronic properties of the aromatic system to which it is attached.
Factors Governing the Reactivity of Aromatic Thiols
The reactivity of aromatic thiols is primarily dictated by a combination of factors:
-
Acidity (pKa): The availability of the lone pair on the sulfur atom for nucleophilic attack is greatly enhanced upon deprotonation to the thiolate. Aromatic thiols are generally more acidic than aliphatic thiols due to the resonance stabilization of the resulting thiolate anion. For instance, the pKa of thiophenol is approximately 6.6, whereas the pKa of ethanethiol is around 10.6. The presence of electron-withdrawing groups on the aromatic ring further lowers the pKa, increasing the concentration of the highly reactive thiolate at physiological pH.[1][2]
-
Electronic Effects of the Aromatic Ring: The nature of the aromatic ring system and the presence of substituents play a crucial role.
-
Electron-withdrawing groups (e.g., nitro, cyano) attached to the aromatic ring can stabilize the negative charge of the thiolate through resonance or inductive effects, thereby increasing the acidity (lowering the pKa). However, these groups can also decrease the electron density on the sulfur atom, potentially reducing the intrinsic nucleophilicity of the thiolate.
-
Electron-donating groups (e.g., alkyl, methoxy) have the opposite effect, increasing the electron density on the sulfur and enhancing the intrinsic nucleophilicity of the thiolate, while also increasing the pKa.
-
Heteroatoms within the aromatic ring , as in the case of this compound, introduce complex electronic effects due to their electronegativity and ability to participate in resonance, influencing both the pKa and the nucleophilicity of the thiol. The thiazole ring is considered electron-deficient, which is expected to increase the acidity of the thiol group.
-
Comparative Reactivity Analysis
The Case of this compound
The this compound molecule presents a unique combination of structural features that influence its reactivity:
-
Thiazole Ring: The presence of both a nitrogen and a sulfur atom in the five-membered ring makes it electron-deficient. This electronic characteristic is expected to significantly lower the pKa of the 5-thiol group compared to thiophenol, leading to a higher concentration of the corresponding thiolate anion at a given pH.
-
Chloro Substituent: The chlorine atom at the 2-position is an electron-withdrawing group, which will further contribute to the acidity of the thiol.
Based on these features, it is anticipated that This compound is a more acidic thiol than thiophenol and many of its substituted derivatives. Consequently, at a neutral pH, a larger proportion of this compound will exist in its reactive thiolate form.
However, the intrinsic nucleophilicity of the 2-chlorothiazole-5-thiolate may be attenuated by the electron-withdrawing nature of the heterocyclic ring and the chloro substituent. This presents a classic paradox in thiol reactivity: a lower pKa increases the concentration of the reactive species, but the factors that lower the pKa (electron withdrawal) can also decrease the inherent reactivity of that species.[1] The overall observed reaction rate will be a product of both the concentration and the intrinsic reactivity of the thiolate.
Quantitative Data for Aromatic Thiol Reactivity
To provide a quantitative context, the following table summarizes the pKa values and second-order rate constants (k₂) for the reaction of various aromatic thiols with a common electrophile, 1-chloro-2,4-dinitrobenzene (CDNB), a standard substrate for evaluating nucleophilicity in SNAr reactions.
| Thiol | pKa | Rate Constant (k₂) M⁻¹s⁻¹ (with CDNB) | Reference |
| Thiophenol | 6.62 | 1.3 x 10³ | Wilson, J. M. (1964) |
| 4-Methylthiophenol | 6.52 | 2.1 x 10³ | Wilson, J. M. (1964) |
| 4-Chlorothiophenol | 5.99 | 5.8 x 10² | Wilson, J. M. (1964) |
| 4-Nitrothiophenol | 4.49 | 1.2 x 10² | Wilson, J. M. (1964) |
| 2-Mercaptobenzothiazole | ~7.0 | Data not available | - |
| This compound | (Est. < 6) | Data not available | - |
Note: The pKa for this compound is an estimation based on the electronic effects of the thiazole ring and the chloro substituent. Direct experimental data is not available.
Experimental Protocols
To facilitate further research and direct comparison, a general experimental protocol for determining the second-order rate constants for the reaction of thiols with an electrophile like 1-chloro-2,4-dinitrobenzene (CDNB) is provided below.
Protocol: Determination of Second-Order Rate Constants for Thiol-Electrophile Reactions
Objective: To measure the rate of reaction between a thiol and CDNB to determine the second-order rate constant (k₂) as a measure of the thiol's nucleophilic reactivity.
Materials:
-
Thiol of interest (e.g., this compound, thiophenol)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Buffer solution (e.g., phosphate or borate buffer of desired pH)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the thiol in a suitable solvent (e.g., ethanol or DMSO) at a known concentration.
-
Prepare a stock solution of CDNB in the same solvent at a known concentration.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, the 2,4-dinitrophenyl thioether, which is typically around 335 nm.
-
In a quartz cuvette, add the buffer solution and the thiol stock solution to achieve the desired final concentration.
-
Initiate the reaction by adding a small volume of the CDNB stock solution to the cuvette. The concentration of the thiol should be in large excess (at least 10-fold) compared to the concentration of CDNB to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A∞ + (A₀ - A∞)e-kobst, where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the thiol: k₂ = kobs / [Thiol].
-
-
pH Dependence:
-
To understand the contribution of the thiolate anion, the experiment should be repeated at various pH values. A plot of log(k₂) versus pH can provide insights into the pKa of the thiol.
-
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams generated using Graphviz illustrate the general SNAr mechanism and the experimental workflow.
Conclusion
While direct comparative experimental data for the nucleophilic reactivity of this compound is currently limited in the public domain, a theoretical analysis based on its structure suggests it is a highly acidic thiol. This acidity leads to a greater population of the reactive thiolate anion at physiological pH compared to less acidic aromatic thiols like thiophenol. However, the intrinsic reactivity of the 2-chlorothiazole-5-thiolate may be tempered by the electron-withdrawing nature of its heterocyclic system.
For drug development professionals and synthetic chemists, this implies that this compound could be a potent nucleophile, particularly in environments where pH can be controlled to favor thiolate formation. Further experimental investigation, following the protocols outlined, is necessary to precisely quantify its reactivity and fully harness its potential in various applications.
References
Cytotoxicity studies of novel 2-Chlorothiazole-5-thiol compounds
A Comparative Guide to the Cytotoxicity of Novel Thiazole Derivatives
The following guide provides a comparative analysis of the cytotoxic effects of various novel thiazole derivatives, drawing upon recent preclinical research. While specific data for 2-chlorothiazole-5-thiol compounds were not available in the reviewed literature, this guide focuses on structurally related thiazole compounds to offer valuable insights for researchers, scientists, and drug development professionals. The information presented is based on in vitro studies and aims to provide an objective comparison of the cytotoxic potential of these compounds against several cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic activity of novel thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth. The data below, summarized from multiple studies, showcases the IC50 values of various thiazole derivatives compared to standard chemotherapeutic agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Thiazole Derivative 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Phthalimide-Thiazole 5b | MCF-7 (Breast) | 0.2 ± 0.01 | - | - | [2] |
| Phthalimide-Thiazole 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | - | - | [2] |
| Phthalimide-Thiazole 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | - | - | [2] |
| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | Not specified (23.85% survival at 10µM) | Doxorubicin | 0.183 - 0.5 | [3] |
| Arylidene-hydrazinyl-thiazole 4n | BxPC-3 (Pancreatic) | Not specified (26.45% survival at 10µM) | Doxorubicin | 0.183 - 0.5 | [3] |
| Arylidene-hydrazinyl-thiazole 4r | BxPC-3 (Pancreatic) | Not specified (25.15% survival at 10µM) | Doxorubicin | 0.183 - 0.5 | [3] |
| Ciminalum–thiazolidinone 2h | NCI-60 Panel (Average) | GI50: 1.57 | - | - | [4] |
| Bis-Thiazole 5f | KF-28 (Ovarian) | 0.006 | - | - | [5] |
| A2780 (Ovarian) | 2.34 | - | - | [5] |
Experimental Protocols
The evaluation of cytotoxicity for these novel thiazole compounds consistently employs a set of standard in vitro assays. The methodologies for these key experiments are detailed below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The thiazole derivatives, dissolved in dimethyl sulfoxide (DMSO), are added to the wells at various concentrations. The cells are then incubated for an additional 48 to 72 hours.[1][5]
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assays
To determine if the cytotoxic effects are mediated by programmed cell death, or apoptosis, several assays are employed.
-
Caspase Activity Assay: Caspases are a family of proteases that are essential for apoptosis. Assays measuring the activity of key executioner caspases, such as caspase-3, are used to quantify apoptosis.[2]
-
Annexin V-FITC/PI Staining: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent label like FITC, is used to detect these apoptotic cells via flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
-
DNA Fragmentation (TUNEL Assay): A hallmark of late apoptosis is the fragmentation of DNA. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects these DNA breaks.[2]
-
Gene Expression Analysis (RT-PCR): The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) genes are quantified using reverse transcription-polymerase chain reaction (RT-PCR) to understand the molecular mechanisms of apoptosis induction.[2]
Visualizations
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
Simplified Apoptosis Signaling Pathway
Many cytotoxic compounds induce cell death through the intrinsic apoptotic pathway. This diagram outlines the key steps in this process.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Thiazole-Based Allosteric JNK Inhibitors: A Comparative Analysis
For Immediate Release
A deep dive into the efficacy of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives as allosteric inhibitors of c-Jun N-terminal kinase (JNK), a critical mediator of stress signaling, reveals a promising avenue for therapeutic intervention in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This guide provides a comparative analysis of this class of inhibitors, with a focus on their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of stress stimuli, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is a key regulator of apoptosis, inflammation, and cell differentiation.[1][2] Dysregulation of this pathway has been implicated in numerous diseases, making JNK an attractive target for drug development.
This guide focuses on a specific class of thiazole-based JNK inhibitors, the 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, which function as allosteric inhibitors. Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, often leading to higher selectivity and a more nuanced modulation of enzyme activity.
Efficacy Comparison of Allosteric JNK Inhibitors
The following table summarizes the in vitro efficacy of a representative 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivative, BI-87G3, in comparison to another well-characterized allosteric JNK inhibitor, BI-78D3. Both compounds exhibit a substrate-competitive mechanism, interfering with the interaction between JNK and its substrates, such as the scaffolding protein JNK-interacting protein 1 (JIP1).
| Inhibitor | Chemical Class | JNK Kinase Inhibition IC50 | JIP1 Displacement IC50 | Reference |
| BI-87G3 | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole | 1.8 µM | 160 nM | [3] |
| BI-78D3 | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(5-nitro-2-thiazolyl)thio]-3H-1,2,4-triazol-3-one | 280 nM | 500 nM | [1][2][4][5] |
Mechanism of Action: Allosteric Inhibition of JNK
The 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivatives represent a novel class of allosteric JNK inhibitors. They do not compete with ATP for binding to the kinase's active site. Instead, they bind to a docking site on JNK that is utilized by its substrates, including the scaffolding protein JIP1. By occupying this site, these inhibitors prevent the formation of the JNK-JIP1 complex, thereby inhibiting the phosphorylation of downstream signaling molecules.
The following diagram illustrates the JNK signaling pathway and the point of intervention for these allosteric inhibitors.
Experimental Protocols
The determination of the inhibitory efficacy of these compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.
In Vitro JNK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a JNK substrate.
Materials:
-
JNK1 enzyme
-
ATF2 (a JNK substrate)
-
ATP
-
Assay Buffer (50 mM Hepes, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Terbium-labeled anti-phospho-ATF2 antibody
-
Test compounds (e.g., BI-87G3, BI-78D3)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add JNK1 enzyme (final concentration ~100 ng/mL), ATF2 substrate (final concentration ~200 nM), and ATP (final concentration ~1 µM) to each well.
-
Add the test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-ATF2 antibody.
-
Incubate for an additional hour at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a fluorescence plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
Calculate the ratio of the emission at 520 nm to 495 nm.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
JIP1 Displacement Assay (DELFIA)
This assay measures the ability of a compound to disrupt the interaction between JNK and its scaffolding protein JIP1.
Materials:
-
GST-tagged JNK1 protein
-
Biotinylated pepJIP1 (a peptide corresponding to the JNK-binding domain of JIP1)
-
Streptavidin-coated microplates
-
Europium-labeled anti-GST antibody
-
Assay buffer
-
Test compounds
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Coat the wells of a streptavidin-coated microplate with biotinylated pepJIP1.
-
Wash the wells to remove unbound peptide.
-
Add GST-JNK1 protein to the wells along with serial dilutions of the test compounds.
-
Incubate to allow for binding between JNK1 and pepJIP1.
-
Wash the wells to remove unbound JNK1.
-
Add Europium-labeled anti-GST antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add an enhancement solution and measure the time-resolved fluorescence.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound GST-JNK1.
The following diagram outlines the workflow for the JNK Kinase Inhibition Assay.
Conclusion
The 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole scaffold represents a promising starting point for the development of novel, selective, and allosteric JNK inhibitors. The data presented here highlight the potency of this chemical class and provide a framework for the continued evaluation and optimization of these compounds. The detailed experimental protocols offer a guide for researchers in the field to reliably assess the efficacy of these and other JNK inhibitors, paving the way for the development of new therapeutics for a multitude of debilitating diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI 78D3 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 3. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chlorothiazole-5-thiol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chlorothiazole-5-thiol, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.
This compound and its derivatives are classified as hazardous materials. Improper disposal can lead to significant health risks and environmental contamination. This guide outlines the necessary steps for safe handling and disposal in accordance with general safety protocols for hazardous chemical waste.
Key Hazard Information and Disposal Considerations
The following table summarizes the critical hazard information for thiazole derivatives, which should be considered analogous for this compound in the absence of a specific Safety Data Sheet (SDS).
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | Harmful if swallowed and toxic in contact with skin.[1][2][3] | Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] | Wear chemical-resistant gloves, protective clothing, and eye/face protection.[1][3][4] |
| Sensitization | May cause an allergic skin reaction.[1][2][3] | Prevent skin contact. Contaminated clothing should be removed and laundered before reuse.[4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2][3] | Prevent release to the environment.[1][2] Do not allow to enter drains or waterways.[5] |
| Chemical Incompatibility | Avoid contact with oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6] | Store separately from incompatible materials. |
Experimental Workflow for Disposal
The proper disposal of this compound is a systematic process that prioritizes safety and regulatory compliance. The following workflow diagram illustrates the key steps and decision points from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat and closed-toe shoes.
2. Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, paper towels), must be collected in a designated hazardous waste container.
-
The container must be compatible with the chemical, properly sealed to prevent leaks, and clearly labeled with "Hazardous Waste" and the chemical name.
3. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials such as oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent dangerous reactions.[5][6]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
5. Final Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Complete all required documentation for the waste manifest to ensure a proper chain of custody.
Disclaimer: The information provided in this guide is based on the general properties of thiazole derivatives and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) office for detailed and definitive disposal procedures.
References
Personal protective equipment for handling 2-Chlorothiazole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Chlorothiazole-5-thiol in a laboratory setting. The following procedures are based on the known hazards of its primary chemical components: a chlorinated thiazole ring and a thiol group. No specific Safety Data Sheet (SDS) for this compound was located; therefore, this guidance synthesizes information from related compounds and functional groups to ensure a high level of safety.
Core Hazards and Protective Measures
This compound combines the potential hazards of a chlorinated heterocyclic compound and a thiol. Thiazoles can be flammable, harmful if swallowed, and irritating to the skin and eyes.[1][2][3] Thiols are notorious for their extremely unpleasant and pervasive odor, which can be detected at very low concentrations and may cause headaches and nausea.[4][5] While the acute toxicity of many thiols is moderate, they should always be handled with care to prevent exposure and contain their odor.[5]
Personal Protective Equipment (PPE) and Safety Protocols
A summary of the recommended personal protective equipment and essential safety measures is provided in the table below.
| Equipment/Protocol | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To prevent inhalation of vapors and contain odor. |
| Eye Protection | Chemical Safety Goggles or Face Shield | To protect eyes from splashes. |
| Hand Protection | Nitrile or Neoprene Gloves | To prevent skin contact. Inspect gloves for any signs of degradation before and during use. |
| Body Protection | Laboratory Coat | To protect from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated fume hood should be sufficient. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of harmful vapors. |
| Odor Control | Bleach solution (sodium hypochlorite) | To neutralize the thiol odor on glassware and in case of spills. |
| Spill Kit | Absorbent material, bleach solution, and a sealed waste container | To safely clean up any spills. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Detailed Methodologies
Odor Control and Neutralization:
The most significant operational challenge when working with thiols is odor management.[4][5] A bleach solution (sodium hypochlorite) is effective at oxidizing thiols to odorless sulfonic acids and should be used liberally.[6]
-
Bleach Traps: Before starting any experiment, set up a bleach trap to neutralize any volatile thiols in the exhaust from your reaction apparatus or vacuum pump.[7] This typically involves bubbling the exhaust gas through a vessel containing a bleach solution.
-
Glassware Decontamination: All glassware and equipment that comes into contact with this compound should be immediately rinsed with or soaked in a bleach solution within the fume hood.[5][6][7] Allow at least several hours for complete neutralization before washing as usual.[7]
Spill Response:
In the event of a spill, the primary concern is the spread of the potent odor.
-
Evacuate: If the spill is large or the odor is overwhelming, evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Neutralize: For small spills within the fume hood, cover the spill with an absorbent material, and then carefully add a bleach solution to neutralize the thiol.
-
Clean-up: Wearing appropriate PPE, collect the absorbent material into a sealed, labeled hazardous waste container.[5][6]
-
Report: Report the spill to your institution's environmental health and safety department.[6]
Disposal:
All waste containing this compound, including contaminated solids and neutralization solutions, must be disposed of as hazardous waste.[5][6] Ensure waste containers are clearly labeled with the full chemical name.[6] Do not pour any thiol-containing waste down the drain.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Thiazole SDS, 288-47-1 Safety Data Sheets - ECHEMI [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
